4-Aminobutylphosphonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Butylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-aminobutylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPXFPYGZRMMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189100 | |
| Record name | 4-Aminobutylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35622-27-6 | |
| Record name | 4-Aminobutylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminobutylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminobutylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Aminobutylphosphonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-aminobutylphosphonic acid and its derivatives. These compounds are of significant interest in medicinal chemistry, primarily for their activity as analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), targeting GABA-B receptors. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic and signaling pathways.
Introduction to this compound Derivatives
This compound is a phosphonic acid analog of GABA, where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique physicochemical and pharmacological properties, including increased metabolic stability. Derivatives of this compound, particularly its esters, serve as important intermediates and prodrugs in the development of novel therapeutics targeting the central nervous system. The primary synthetic challenge lies in the efficient introduction of the amino and phosphonate (B1237965) functionalities at the termini of a butyl chain. This guide explores three robust and versatile synthetic strategies to achieve this.
Synthetic Strategies and Experimental Protocols
Three principal synthetic routes for the preparation of this compound derivatives are detailed below: the Gabriel synthesis, reductive amination, and the reduction of a nitro intermediate. Each method offers distinct advantages and can be selected based on the availability of starting materials and desired scale.
Gabriel Synthesis of Diethyl (4-Aminobutyl)phosphonate
This classic method for preparing primary amines is highly effective in preventing over-alkylation and provides a clean route to the desired product. The synthesis begins with the preparation of diethyl (4-bromobutyl)phosphonate via a Michaelis-Arbuzov reaction, followed by reaction with potassium phthalimide (B116566) and subsequent deprotection.
Experimental Workflow: Gabriel Synthesis
Caption: Workflow for the Gabriel synthesis of diethyl (4-aminobutyl)phosphonate.
Protocol 2.1.1: Synthesis of Diethyl (4-bromobutyl)phosphonate
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,4-dibromobutane (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 3-5 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield diethyl (4-bromobutyl)phosphonate as a colorless oil.
Protocol 2.1.2: Synthesis of Diethyl (4-phthalimidobutyl)phosphonate
-
To a solution of diethyl (4-bromobutyl)phosphonate (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting bromide is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford diethyl (4-phthalimidobutyl)phosphonate.
Protocol 2.1.3: Synthesis of Diethyl (4-aminobutyl)phosphonate
-
Dissolve diethyl (4-phthalimidobutyl)phosphonate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (1.5 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) and wash with water to remove any remaining hydrazine salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield diethyl (4-aminobutyl)phosphonate.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2.1.1 | 1,4-Dibromobutane | Triethyl Phosphite | Neat | 150-160 | 3-5 | 70-80 |
| 2.1.2 | Diethyl (4-bromobutyl)phosphonate | Potassium Phthalimide | DMF | 80-90 | 4-6 | 85-95 |
| 2.1.3 | Diethyl (4-phthalimidobutyl)phosphonate | Hydrazine Monohydrate | Ethanol | Reflux | 2-4 | 90-98 |
Reductive Amination of Diethyl (4-oxobutyl)phosphonate
This strategy involves the synthesis of a keto-phosphonate intermediate, which is then converted to the amine via reductive amination. This method is highly versatile as it allows for the introduction of various substituents on the amino group if a primary amine is used instead of ammonia.
Protocol 2.2.1: Synthesis of Diethyl (4-oxobutyl)phosphonate (Illustrative)
-
The synthesis of diethyl (4-oxobutyl)phosphonate can be achieved through various methods, such as the ozonolysis of a suitable alkenylphosphonate or the oxidation of a corresponding hydroxybutylphosphonate.
Protocol 2.2.2: Reductive Amination to Diethyl (4-aminobutyl)phosphonate
-
In a round-bottom flask, dissolve diethyl (4-oxobutyl)phosphonate (1 equivalent) in methanol (B129727).
-
Add ammonium (B1175870) acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add dilute hydrochloric acid to quench the reaction and decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Make the aqueous layer basic with sodium hydroxide (B78521) and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give diethyl (4-aminobutyl)phosphonate.
| Step | Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2.2.2 | Diethyl (4-oxobutyl)phosphonate | Ammonium Acetate | Sodium Cyanoborohydride | Methanol | Room Temp. | 24-48 | 60-75 |
Reduction of Diethyl (4-nitrobutyl)phosphonate
This route involves the initial synthesis of a nitro-substituted butylphosphonate, followed by the reduction of the nitro group to the primary amine. The Michaelis-Arbuzov reaction is again a key step in preparing the nitro-functionalized intermediate.
Protocol 2.3.1: Synthesis of Diethyl (4-nitrobutyl)phosphonate
This synthesis can be adapted from the synthesis of diethyl (4-nitrobenzyl)phosphonate.
-
Combine 1-bromo-4-nitrobutane (B11717960) (1 equivalent) and triethyl phosphite (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 140-150°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the volatile byproducts by vacuum distillation.
-
The crude product can be purified by column chromatography to yield diethyl (4-nitrobutyl)phosphonate.
Protocol 2.3.2: Reduction to Diethyl (4-aminobutyl)phosphonate
-
Dissolve diethyl (4-nitrobutyl)phosphonate (1 equivalent) in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain diethyl (4-aminobutyl)phosphonate.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2.3.1 | 1-Bromo-4-nitrobutane | Triethyl Phosphite | Neat | 140-150 | 4-6 | 75-85 |
| 2.3.2 | Diethyl (4-nitrobutyl)phosphonate | H₂ | Ethanol/Methanol | Room Temp. | 4-8 | >95 |
Mechanism of Action: GABA-B Receptor Signaling Pathway
This compound and its derivatives primarily exert their biological effects by acting as agonists at the GABA-B receptor. This receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.
Caption: GABA-B receptor signaling pathway activated by this compound.
Upon binding of an agonist such as this compound to the GABAB1 subunit, the associated Gi/o protein is activated. The G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane. Additionally, the βγ subunit inhibits voltage-gated calcium channels (VGCCs), reducing Ca2+ influx and thereby decreasing the release of neurotransmitters from the presynaptic terminal.
Conclusion
The synthesis of this compound derivatives can be accomplished through several reliable synthetic routes. The Gabriel synthesis offers a high-yielding pathway to the primary amine, while reductive amination and the reduction of a nitro-intermediate provide versatile alternatives. The choice of method will depend on the specific requirements of the research, including starting material availability and desired scale. Understanding the mechanism of action of these compounds at the GABA-B receptor is crucial for the rational design of novel and more effective therapeutic agents for a range of neurological and psychiatric disorders. This guide provides the foundational synthetic knowledge and mechanistic understanding to support further research and development in this important area of medicinal chemistry.
chemical and physical properties of 4-Aminobutylphosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobutylphosphonic acid, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), is a valuable tool in neuroscience research. It acts as a selective ligand for the GABA-B receptor, playing a crucial role in the modulation of synaptic transmission and neuronal excitability. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its study, and an exploration of its primary signaling pathway. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and application of this important compound.
Chemical and Physical Properties
This compound is a white, powdered solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below.
General and Structural Information
| Property | Value | Reference |
| CAS Number | 35622-27-6 | [1] |
| Molecular Formula | C₄H₁₂NO₃P | [1] |
| Molecular Weight | 153.12 g/mol | [1] |
| IUPAC Name | (4-aminobutyl)phosphonic acid | [2] |
| Synonyms | 4-ABPA, P-(4-aminobutyl)-phosphonic acid | [1][2] |
| SMILES | C(CCP(=O)(O)O)CN | [2] |
| InChI | InChI=1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8) | [2] |
| InChIKey | IDPXFPYGZRMMKZ-UHFFFAOYSA-N | [2] |
Physical and Chemical Properties
| Property | Value | Reference |
| Physical Form | Powder | [1] |
| Color | White | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | [3] |
| Solubility in Water | 100 mg/mL (653.08 mM) | [4] |
| pKa Values | Data not available |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Detailed ¹H NMR data with peak assignments for this compound is not available in the provided search results.
Infrared (IR) Spectroscopy
-
Characteristic IR absorption peaks for phosphonic acids include P=O stretching, P-O-H stretching, and O-H stretching. Specific peak assignments for this compound are not detailed in the available literature.
Mass Spectrometry (MS)
-
MS/MS Data: Mass spectrometry data from PubChem indicates the following precursor ions and major fragments:
-
A detailed fragmentation analysis is not available in the provided search results.
Experimental Protocols
Synthesis of this compound
Purification of this compound
A specific recrystallization protocol for this compound is not available. General methods for the purification of phosphonic acids often involve recrystallization from water/alcohol mixtures.[9] One common technique is to dissolve the crude product in a minimal amount of hot water and then add a miscible organic solvent like ethanol (B145695) or isopropanol (B130326) to induce crystallization upon cooling.[9] The hygroscopic and sometimes sticky nature of phosphonic acids can make crystallization challenging.[9]
GABA-B Receptor Binding Assay
This compound is a known ligand for the GABA-B receptor.[1] A radioligand binding assay can be used to determine its affinity for the receptor.
Objective: To determine the binding affinity of this compound to the GABA-B receptor through competitive displacement of a radiolabeled antagonist, [³H]-CGP54626.
Materials:
-
CHO-GABA-B membranes (Chinese Hamster Ovary cells stably expressing the human GABA-B receptor)
-
[³H]-CGP54626 (radioligand)
-
This compound (competitor compound)
-
Assay Buffer: 50 mM Tris HCl, 2 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
GF/B filters
-
Scintillation fluid
-
Liquid scintillation counter
-
Brandel cell harvester
Procedure: [2]
-
Membrane Preparation: Thaw the CHO-GABA-B membranes on ice.
-
Assay Setup: In a 96-well plate, add the following to each well for a total volume of 500 µL:
-
CHO-GABA-B membrane protein (10 µ g/well )
-
~0.5 nM [³H]-CGP54626
-
Varying concentrations of this compound (or other competitor compounds).
-
For determining non-specific binding, use 10 mM GABA.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Termination: Terminate the assay by vacuum filtration through GF/B filters using a Brandel cell harvester.
-
Washing: Wash the filters four times with 1 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the bound radioactivity using a liquid scintillation spectrometer.
-
Data Analysis: Analyze the data using a suitable software to determine the IC₅₀ value of this compound, which can then be used to calculate its binding affinity (Ki).
Biological Activity and Signaling Pathway
This compound is a ligand for the GABA-B receptor.[1] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that play a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[5]
GABA-B Receptor Signaling Pathway
The activation of the GABA-B receptor by an agonist like this compound initiates a downstream signaling cascade. The receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits.[5]
GABA-B Receptor Signaling Cascade
Workflow for Investigating GABA-B Receptor Activation:
Experimental Workflow
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This safety information is based on available data and may not be exhaustive. Always consult the latest Safety Data Sheet (SDS) before handling this compound.
References
- 1. This compound ≥99% | 35622-27-6 [sigmaaldrich.com]
- 2. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 8. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
4-Aminobutylphosphonic Acid: An In-Depth Technical Guide on its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobutylphosphonic acid (4-ABP) is a structural analogue of the endogenous neurotransmitter γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the current understanding of 4-ABP's mechanism of action within the central nervous system (CNS). The primary focus of this document is to detail its interaction with key components of the GABAergic system, including GABA receptors, and the principal enzymes responsible for GABA synthesis and degradation: glutamate (B1630785) decarboxylase (GAD) and GABA transaminase (GABA-T), respectively. This guide also explores its potential effects on GABA transporters. Quantitative data from available literature are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to enhance comprehension.
Introduction
The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian CNS, playing a crucial role in regulating neuronal excitability. Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, pharmacological agents that modulate the GABAergic system are of significant therapeutic interest. This compound, as a phosphonic acid analogue of GABA, has been investigated for its potential to interact with and modulate this critical neurotransmitter system. This guide aims to provide a detailed technical resource on its mechanism of action for professionals engaged in neuroscience research and drug development.
Interaction with GABA Receptors
The primary molecular targets of GABA in the CNS are the ionotropic GABAA receptors and the metabotropic GABAB receptors.
GABAB Receptors
Signaling Pathway of GABAB Receptor Activation
The Discovery and History of 4-Aminobutylphosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobutylphosphonic acid is a phosphonic acid analogue of the neurotransmitter γ-aminobutyric acid (GABA), specifically resembling δ-aminovaleric acid.[1] It has been identified as a ligand for the GABA B receptor, a G-protein coupled receptor involved in mediating slow and sustained inhibitory neurotransmission in the central nervous system.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on its synthesis, biological activity, and the signaling pathways it modulates.
Discovery and a Glimpse into its History
While the specific seminal publication detailing the first synthesis of this compound remains elusive in currently accessible literature, its development is rooted in the broader exploration of phosphonic acid analogues of GABA. The primary aim of synthesizing such analogues was to investigate the structure-activity relationships of GABAergic compounds and to develop ligands with altered pharmacological profiles, such as increased stability or selectivity for GABA receptor subtypes. The replacement of the carboxylic acid group of GABA with a phosphonic acid moiety was a key strategy in this endeavor.[3][4]
Biological Activity and Pharmacological Profile
One of the notable documented effects of this compound is its role in the regulation of prolactin secretion. Research has shown that it can act as an antagonist to the effects of the GABA B agonist baclofen. Specifically, it has been observed to abolish the baclofen-induced inhibition of prolactin release from anterior pituitary cells in culture.[5] This finding suggests that this compound can competitively bind to GABA B receptors and block the downstream signaling initiated by agonists.
It is important to note that the biological effects of GABAergic compounds on prolactin secretion can be complex, with evidence suggesting both inhibitory and stimulatory roles depending on the specific receptor subtype, location (hypothalamus vs. pituitary), and physiological context.[6][7]
Signaling Pathways
As a GABA B receptor ligand, this compound influences intracellular signaling cascades coupled to this receptor. GABA B receptors are heterodimers of GABA B1 and GABA B2 subunits and exert their effects through the activation of Gi/o proteins.[2][8] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2] The overall effect is a reduction in neuronal excitability.
The signaling pathway involved in the GABA B receptor-mediated inhibition of prolactin secretion is a key area of investigation. The diagram below illustrates the general mechanism of GABA B receptor signaling.
Experimental Protocols
Synthesis of this compound (Adapted from general methods for phosphonic acid analogues of GABA)
Note: A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. The following is an adapted, generalized procedure based on common synthetic routes for similar compounds.
Materials:
-
Starting material (e.g., a suitable 4-aminobutyl halide or a protected precursor)
-
Trialkyl phosphite (B83602) (e.g., triethyl phosphite)
-
Appropriate solvents (e.g., toluene, ethanol)
-
Hydrochloric acid
-
Reagents for purification (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Arbuzov Reaction: The initial step typically involves the reaction of a 4-halobutyl precursor (with the amino group protected) with a trialkyl phosphite. This reaction is heated to drive the formation of the diethyl phosphonate (B1237965) ester.
-
Deprotection and Hydrolysis: The protecting group on the amine is removed under appropriate conditions. Subsequently, the phosphonate ester is hydrolyzed to the phosphonic acid, typically by refluxing with concentrated hydrochloric acid.
-
Purification: The final product is purified, often by recrystallization or column chromatography, to yield this compound.
The workflow for this generalized synthesis is depicted below.
GABA B Receptor Binding Assay (Adapted from general protocols)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the GABA B receptor.
Materials:
-
Rat brain tissue (e.g., cerebral cortex), homogenized and prepared as a membrane fraction.
-
Radioligand: [³H]-GABA or a specific [³H]-GABA B receptor antagonist.
-
Non-specific binding control: A high concentration of a known GABA B receptor agonist (e.g., baclofen) or antagonist.
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with Ca²⁺).
-
Scintillation cocktail and vials.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.
-
Assay Incubation: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration, and either buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
The workflow for this binding assay is illustrated below.
Quantitative Data
As of the latest literature review, specific quantitative data for this compound's binding affinity (Ki) and inhibitory concentration (IC50) at the GABA B receptor are not widely published. The table below is provided as a template for when such data becomes available.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki | ||||
| IC50 |
Conclusion
This compound represents an important tool compound for the study of GABA B receptor function. Its ability to antagonize the effects of GABA B agonists has been instrumental in elucidating the role of this receptor in physiological processes such as prolactin secretion. While a detailed historical account of its initial discovery and comprehensive quantitative pharmacological data remain to be fully compiled from publicly available sources, the existing body of research underscores its value in neuroscience and drug development. Further studies to precisely quantify its binding kinetics and to explore its in vivo effects will continue to enhance our understanding of the GABAergic system.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and in vitro studies of GABAergic inhibition of prolactin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Independent inhibition of prolactin secretion by dopamine and gamma-aminobutyric acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C4H12NO3P | CID 1726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
4-Aminobutylphosphonic Acid: A Phosphonic Analogue of GABA - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through three main classes of receptors: GABAA, GABAB, and GABAC. The development of analogues that selectively target these receptors is of significant interest for therapeutic applications. This technical guide focuses on 4-Aminobutylphosphonic acid (4-ABP), a phosphonic acid analogue of GABA. We delve into its synthesis, pharmacological activity, and mechanism of action, with a particular emphasis on its interaction with the GABAB receptor. This document provides a comprehensive overview for researchers and professionals involved in neuroscience and drug development, consolidating key data and experimental methodologies.
Introduction
This compound (4-ABP) is a structural analogue of γ-aminobutyric acid (GABA) where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution significantly alters the molecule's physicochemical properties and pharmacological profile, making it a valuable tool for studying GABAergic systems. Primarily recognized as a GABAB receptor ligand, 4-ABP has been utilized in research to investigate the roles of this receptor in various physiological processes.[1] This guide aims to provide a detailed technical overview of 4-ABP, encompassing its synthesis, biological activity, and the experimental protocols used for its characterization.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for its application in research and development.
| Property | Value | Reference |
| IUPAC Name | (4-aminobutyl)phosphonic acid | [2] |
| Synonyms | 4-ABP, P-(4-aminobutyl)-phosphonic acid | [1][2] |
| CAS Number | 35622-27-6 | [1][2] |
| Molecular Formula | C4H12NO3P | [1][2] |
| Molecular Weight | 153.12 g/mol | [1][2] |
| Appearance | White powder | [1] |
| SMILES | C(CCP(=O)(O)O)CN | [2] |
| InChI | 1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8) | [2] |
Synthesis of this compound
A potential synthetic route starts from a protected 4-aminobutyryl halide or a similar starting material, which is then reacted with a phosphite (B83602) ester. The resulting phosphonate (B1237965) ester is subsequently deprotected and hydrolyzed to yield the final product. A more direct approach involves the reaction of a haloalkylamine precursor with a phosphite source.
A generalized two-step synthesis is outlined below:
Step 1: Michaelis-Arbuzov Reaction
This reaction forms the carbon-phosphorus bond. A common approach involves the reaction of a trialkyl phosphite with an alkyl halide. In the context of 4-ABP synthesis, a suitable starting material would be a 4-halobutyl derivative with a protected amino group.
-
Reactants: N-protected 4-bromobutylamine and triethyl phosphite.
-
Reaction: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic carbon of the 4-bromobutylamine, displacing the bromide ion. This is followed by the dealkylation of the resulting quasiphosphonium salt to yield the diethyl ester of the N-protected this compound.
-
Conditions: The reaction is typically carried out at elevated temperatures.
Step 2: Deprotection and Hydrolysis
The protecting group on the amine is removed, and the phosphonate ester is hydrolyzed to the phosphonic acid.
-
Reactants: The N-protected diethyl 4-aminobutylphosphonate from Step 1.
-
Reaction: The protecting group is removed under appropriate conditions (e.g., acid or catalytic hydrogenation for a Cbz group). The phosphonate ester is then hydrolyzed to the phosphonic acid using a strong acid, such as concentrated hydrochloric acid, under reflux.
-
Workup: The final product is isolated and purified, often by crystallization.
Caption: Generalized workflow for the synthesis of this compound.
Pharmacological Activity and Mechanism of Action
This compound is primarily characterized by its activity at GABAB receptors.
GABAB Receptor Activity
4-ABP acts as a ligand at GABAB receptors, where it has been shown to inhibit the binding of GABA.[1] This suggests that it can act as either an antagonist or a partial agonist at this receptor.
Quantitative Data on Receptor Binding:
While specific Ki or IC50 values for this compound at GABAB receptors are not consistently reported across the literature, its inhibitory action on GABA binding has been established. For comparison, the binding affinities of other relevant GABAB receptor ligands are provided in the table below.
| Compound | Receptor | Action | IC50 / Ki (μM) |
| GABA | GABAB | Agonist | IC50 = 0.04 |
| (-)-Baclofen | GABAB | Agonist | IC50 = 0.04 |
| (R)-Phenibut | GABAB | Agonist | Ki = 92 |
| CGP27492 | GABAB | Agonist | IC50 = 0.0024 |
| CGP36742 | GABAB | Antagonist | IC50 = 38 |
Data compiled from various sources.[3][4][5]
Activity at GABAA and GABAC Receptors
The selectivity of 4-ABP for GABAB receptors over GABAA and GABAC receptors is a key aspect of its pharmacological profile. While comprehensive quantitative data is limited, available information suggests that 4-ABP has low affinity for GABAA and GABAC receptors. For instance, other phosphonic analogues of GABA have shown varied but generally lower activity at these receptor subtypes compared to GABAB receptors.
Mechanism of Action: Gi/o-Protein Coupling and Adenylyl Cyclase
GABAB receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through Gi/o proteins.[6][7] Activation of GABAB receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Interestingly, this compound has been reported to inhibit GABAB receptor binding without affecting isoproterenol- or forskolin-stimulated cyclic AMP production.[8] This is a crucial finding that strongly suggests 4-ABP acts as a GABAB receptor antagonist . An agonist would be expected to inhibit adenylyl cyclase activity, while an antagonist would block the effect of an agonist but have no effect on its own.
Caption: GABAB receptor signaling pathway and the antagonistic action of 4-ABP.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay for GABAB Receptors
This protocol is used to determine the binding affinity of 4-ABP for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [3H]-GABA or a specific GABAB antagonist radioligand like [3H]-CGP54626A.
-
Tissue Preparation: Rat brain membranes.
-
Buffers:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Tris-HCl buffer with 2.5 mM CaCl2
-
-
Competitors: Unlabeled GABA, (-)-baclofen (for non-specific binding), and various concentrations of this compound.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and recentrifugation multiple times to remove endogenous GABA.
-
Resuspend the final pellet in Tris-HCl buffer with 2.5 mM CaCl2 to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Radioligand and buffer.
-
Non-specific Binding: Radioligand, buffer, and a high concentration of unlabeled GABA or (-)-baclofen.
-
Competition: Radioligand, buffer, and varying concentrations of this compound.
-
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate the tubes at 4°C for a predetermined time to reach equilibrium.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (4-ABP).
-
Determine the IC50 value (the concentration of 4-ABP that inhibits 50% of specific binding) from the resulting competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Adenylyl Cyclase Activity Assay
This assay is used to determine the functional effect of 4-ABP on GABAB receptor signaling by measuring its impact on adenylyl cyclase activity.
Materials:
-
Cell/Tissue Preparation: Rat brain slices or cultured cells expressing GABAB receptors.
-
Reagents:
-
Forskolin (B1673556) or Isoproterenol (to stimulate adenylyl cyclase)
-
GABAB agonist (e.g., baclofen)
-
This compound
-
ATP
-
Lysis buffer
-
-
cAMP Detection Kit: Commercially available ELISA or other cAMP assay kits.
-
Equipment: Plate reader.
Procedure:
-
Cell/Tissue Treatment:
-
Pre-incubate the brain slices or cells with this compound at various concentrations.
-
Add a GABAB agonist (e.g., baclofen) to a subset of the wells to test for antagonistic effects.
-
Stimulate adenylyl cyclase by adding forskolin or isoproterenol.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the detection kit and a plate reader.
-
-
Data Analysis:
-
Compare the cAMP levels in cells treated with 4-ABP to control cells (treated with vehicle).
-
In the presence of a GABAB agonist, determine if 4-ABP can block the agonist-induced inhibition of adenylyl cyclase.
-
Plot the cAMP levels against the concentration of 4-ABP to determine its effect on adenylyl cyclase activity.
-
Conclusion
This compound serves as a valuable pharmacological tool for the study of the GABAergic system, exhibiting selective antagonism at the GABAB receptor. Its phosphonic acid moiety confers distinct properties compared to its carboxylic acid parent compound, GABA. The lack of effect on adenylyl cyclase activity, a hallmark of GABAB receptor downstream signaling, strongly supports its classification as an antagonist. The experimental protocols detailed in this guide provide a framework for the further characterization of 4-ABP and other novel GABA receptor ligands. Future research should focus on obtaining more precise quantitative data on its binding affinities at all GABA receptor subtypes and exploring its potential therapeutic applications in neurological and psychiatric disorders where modulation of GABAB receptor activity is desirable.
References
- 1. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. WO2016152747A1 - Method for producing alkylphosphonic acid - Google Patents [patents.google.com]
- 3. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gamma-aminobutyric acid B receptors are negatively coupled to adenylate cyclase in brain, and in the cerebellum these receptors may be associated with granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAB receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
In-Depth Technical Guide to Structural Analogues of 4-Aminobutylphosphonic Acid for Researchers and Drug Development Professionals
An exploration of the synthesis, pharmacological activity, and experimental evaluation of structural analogues of 4-aminobutylphosphonic acid, a notable GABAB receptor ligand.
Introduction
This compound (4-ABPA) is a well-established ligand for the gamma-aminobutyric acid type B (GABAB) receptor. As a phosphonic acid analogue of the neurotransmitter GABA, it serves as a crucial tool in neuropharmacological research. The structural modification of 4-ABPA offers a promising avenue for the development of novel therapeutic agents with altered potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structural analogues of 4-ABPA, their synthesis, pharmacological evaluation, and the underlying experimental methodologies.
Structural Analogues of this compound and their Pharmacological Activity
The exploration of structural analogues of this compound has led to the development of compounds with a range of activities at GABA receptors. Modifications to the butyl chain, such as the introduction of unsaturation, cyclic constraints, and substitutions, have yielded compounds with varying potencies and selectivities for GABAB and GABAC receptors.
Data Summary of this compound Analogues
The following table summarizes the quantitative pharmacological data for this compound and a selection of its structural analogues. This data facilitates the comparison of their potencies at GABA receptors.
| Compound Name | Structure | Receptor Target | Assay Type | Measured Value | Reference |
| This compound (4-ABPA) | NH2(CH2)4PO(OH)2 | GABAB Autoreceptor | [3H]-GABA Release | EC50 = 0.4 mmol/L | [1] |
| Phaclofen | GABAB Autoreceptor | [3H]-GABA Release | EC50 = 0.3 mmol/L | [1] | |
| 3-Aminopropylphosphonic acid (3-APPA) | NH2(CH2)3PO(OH)2 | GABAB Autoreceptor | [3H]-GABA Release | Inactive | [1] |
| (E)-2-Amino-2,3-methano-4-phosphonobutanoic acid | Glutamate Receptor (LPP) | Synaptic Transmission Inhibition | IC50 = 17 µM | [2] | |
| (Z)-2-Amino-2,3-methano-4-phosphonobutanoic acid | Glutamate Receptor (LPP) | Synaptic Transmission Inhibition | IC50 = 18 µM | [2] | |
| (E)-2-Amino-2,3-methano-4-phosphonobutanoic acid | Glutamate Receptor (MPP) | Synaptic Transmission Inhibition | IC50 = 81 µM | [2] | |
| (Z)-2-Amino-2,3-methano-4-phosphonobutanoic acid | Glutamate Receptor (MPP) | Synaptic Transmission Inhibition | IC50 = 1580 µM | [2] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogues are mediated through their interaction with GABA receptors, primarily the GABAB receptor, which is a G-protein coupled receptor (GPCR).
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by an agonist, such as GABA or a synthetic analogue, initiates a signaling cascade that leads to the inhibition of neuronal activity. The following diagram illustrates the canonical GABAB receptor signaling pathway.
Caption: GABAB Receptor Signaling Pathway.
Experimental Workflow for Analogue Screening
The discovery and evaluation of novel this compound analogues typically follows a structured workflow, from initial synthesis to in-depth pharmacological characterization.
Caption: Experimental Workflow for Analogue Screening.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of this compound analogues. Below are representative protocols for key experiments.
Synthesis of 2-Amino-4-phosphonobutanoic Acid Analogues
A general method for the synthesis of constrained analogues of aminophosphonic acids involves a Horner-Emmons reaction followed by cycloaddition and subsequent deprotection.
Protocol:
-
Horner-Emmons Reaction: React trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde to yield the protected dehydroamino acids.
-
Cycloaddition: Subject the individual dehydroamino acid isomers to a cycloaddition reaction with diazomethane.
-
Photoelimination: Perform photoelimination of N2 from the cycloadducts.
-
Hydrolysis: Conduct acid hydrolysis to remove the protecting groups and yield the final cyclopropyl (B3062369) analogues of 2-amino-4-phosphonobutanoic acid.[2]
Radioligand Binding Assay for GABAB Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABAB receptor.
Materials:
-
Rat brain membranes (source of GABAB receptors)
-
[3H]-GABA (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Isoguvacine (to block GABAA and GABAC receptors)
-
Test compounds (analogues of this compound)
-
Unlabeled GABA (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, [3H]-GABA, isoguvacine, and varying concentrations of the test compound or unlabeled GABA.
-
Incubation: Incubate the plate at 4°C for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-GABA (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Electrophysiological Recording of GABAB Receptor Activity
Patch-clamp electrophysiology on cultured neurons or brain slices allows for the functional characterization of how 4-ABPA analogues modulate GABAB receptor-mediated currents.
Protocol:
-
Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices from a suitable animal model (e.g., rat hippocampus).
-
Recording Setup: Place the preparation in a recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Patch-Clamp Recording: Using a glass micropipette filled with an appropriate internal solution, form a high-resistance seal (giga-seal) with the membrane of a neuron to obtain a whole-cell patch-clamp configuration.
-
Drug Application: Apply GABA or a specific GABAB receptor agonist to the bath to evoke a baseline current.
-
Analogue Testing: Co-apply the 4-ABPA analogue with the agonist to determine its effect (agonist, antagonist, or modulator) on the GABAB receptor-mediated current.
-
Data Acquisition and Analysis: Record the changes in membrane current or potential using a patch-clamp amplifier and appropriate software. Analyze the data to determine the potency (EC50 or IC50) and efficacy of the analogue.
Conclusion
The structural modification of this compound provides a fertile ground for the discovery of novel GABAB receptor modulators. The systematic synthesis and evaluation of analogues, guided by the experimental protocols outlined in this guide, are essential for elucidating structure-activity relationships and identifying lead compounds for further drug development. The use of quantitative pharmacological data, coupled with an understanding of the underlying signaling pathways, will continue to drive innovation in this important area of neuroscience research.
References
4-Aminobutylphosphonic Acid: An In-Depth Technical Guide for Differential GABA Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through three main receptor classes: GABAA, GABAB, and GABAC. The distinct pharmacology of these receptors presents a significant opportunity for the development of targeted therapeutics. 4-Aminobutylphosphonic acid (4-ABP), a phosphonic analogue of GABA, has emerged as a valuable tool for the differential study of these receptors. This technical guide provides a comprehensive overview of 4-ABP, including its mechanism of action, comparative pharmacology at GABA receptor subtypes, and detailed experimental protocols for its application in receptor binding and functional assays.
Introduction to this compound (4-ABP)
This compound (4-ABP) is a structural analogue of GABA where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution significantly alters the molecule's electronic and steric properties, leading to differential affinities for the various GABA receptor subtypes. While primarily recognized as a GABAB receptor ligand, evidence from related phosphinic acid analogues suggests a broader pharmacological profile that can be exploited for dissecting the complex GABAergic system.[1][2] Understanding the nuanced interactions of 4-ABP with GABAA, GABAB, and GABAC receptors is crucial for its effective use as a research tool.
Mechanism of Action and Differential Receptor Affinity
The primary reported activity of 4-ABP is as an inhibitor of GABAB receptor binding.[1] The phosphonic acid group is critical for this interaction. While specific quantitative data for 4-ABP at all three receptor subtypes is not extensively published, the pharmacological profiles of structurally related phosphinic acid analogues provide valuable insights into its likely differential activity.
For instance, compounds like 3-aminopropyl-n-butylphosphinic acid (CGP36742) exhibit activity at GABAA, GABAB, and GABAC receptors, albeit with different potencies.[3] It is plausible that 4-ABP also interacts with all three receptor classes, making it a useful tool for their differentiation. The prevailing hypothesis is that 4-ABP acts as a competitive antagonist at GABAB receptors and may exhibit antagonist or partial agonist properties at GABAC receptors, while having lower affinity for GABAA receptors.
Quantitative Data on GABA Receptor Ligands
Table 1: Binding Affinities (IC50, μM) of GABA Analogues at GABA Receptors
| Compound | GABAA Receptor | GABAB Receptor | GABAC Receptor | Reference |
| 3-Aminopropyl-n-butylphosphinic acid (CGP36742) | 508 | 38 | 62 | [3] |
| [(E)-3-aminopropen-1-yl]methylphosphinic acid (CGP44530) | - | - | 5.53 | [1] |
| [(E)-3-aminopropen-1-yl]phosphinic acid (CGP38593) | - | - | 7.68 | [1] |
| 3-(aminomethyl)-1-oxo-1-hydroxy-phospholane (3-AMOHP) | Inactive at 600 μM | Weak Agonist | 19.91 | [3] |
Table 2: Potency (EC50, μM) of GABA at Different GABA Receptor Subtypes
| Receptor Subtype | EC50 (μM) | Reference |
| GABAA | ~10 | [4] |
| GABAC | ~1 | [4] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to investigate the differential effects of 4-ABP on GABA receptors.
Synthesis of this compound
A general method for the synthesis of α-aminophosphonic acids can be adapted for 4-ABP, starting from the corresponding aldehyde and proceeding through a Pudovik or Kabachnik-Fields reaction, followed by hydrolysis. A more specific, but still generalized, approach involves the following steps:
-
Step 1: Reaction of 4-Aminobutyronitrile with Phosphorus Trichloride (B1173362): 4-Aminobutyronitrile is reacted with phosphorus trichloride in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form an intermediate phosphonamidite.
-
Step 2: Oxidation: The intermediate is then oxidized using a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid) to the corresponding phosphonamidate.
-
Step 3: Hydrolysis: The phosphonamidate is hydrolyzed under acidic conditions (e.g., refluxing with concentrated hydrochloric acid) to yield this compound.
-
Step 4: Purification: The final product is purified by recrystallization or ion-exchange chromatography.
Note: This is a generalized protocol and requires optimization for specific laboratory conditions.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of 4-ABP for each GABA receptor subtype.
-
Radioligand: [3H]Muscimol or [3H]GABA
-
Tissue Preparation: Rat or mouse whole brain membranes.
-
Protocol:
-
Prepare brain membranes by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation.
-
Wash the membranes multiple times to remove endogenous GABA.
-
Incubate a fixed concentration of radioligand with varying concentrations of 4-ABP (or a known competitor for control) and the membrane preparation.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC50 value for 4-ABP and subsequently the Ki value.
-
-
Radioligand: [3H]GABA or [3H]Baclofen
-
Tissue Preparation: Rat or mouse cerebellar or cortical membranes.
-
Protocol:
-
Prepare membranes as described for the GABAA assay, with the inclusion of a GABAA receptor antagonist (e.g., isoguvacine) in the buffer to block binding to GABAA sites when using [3H]GABA.
-
Incubate a fixed concentration of radioligand with varying concentrations of 4-ABP and the membrane preparation.
-
Follow steps 4-6 from the GABAA receptor binding assay protocol.
-
-
Radioligand: [3H]GABA
-
Tissue Preparation: Bovine or rat retinal membranes.
-
Protocol:
-
Prepare retinal membranes by homogenization and centrifugation.
-
To isolate GABAC binding, include antagonists for both GABAA (e.g., bicuculline) and GABAB (e.g., saclofen) receptors in the incubation buffer.
-
Incubate a fixed concentration of [3H]GABA with varying concentrations of 4-ABP and the membrane preparation.
-
Follow steps 4-6 from the GABAA receptor binding assay protocol.
-
Electrophysiological Recordings in Xenopus Oocytes
This technique allows for the functional characterization of 4-ABP's effects on specific GABA receptor subtypes expressed in a controlled environment.
-
Protocol:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for GABAA, GABAB1b/GABAB2 for GABAB, or ρ1 for GABAC).
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl.
-
Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Apply GABA (as an agonist) in the presence and absence of varying concentrations of 4-ABP to determine its functional effect (agonist, antagonist, or modulator) and potency (EC50 or IC50).
-
Visualizations: Signaling Pathways and Workflows
Diagram 1: GABAergic Signaling Pathways
Caption: Differential interaction of GABA and 4-ABP with GABA receptor subtypes.
Diagram 2: Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Diagram 3: Electrophysiology Workflow in Xenopus Oocytes
References
- 1. Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposing roles for GABAA and GABAC receptors in short-term memory formation in young chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of 4-Aminobutylphosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
4-Aminobutylphosphonic acid is an organophosphorus compound characterized by an amino group and a phosphonic acid functional group.[4] Its structure as a phosphonic analogue of delta-aminovaleric acid confers its biological activity.[1][2]
| Property | Value | Reference |
| Chemical Formula | C4H12NO3P | [1][5] |
| Molecular Weight | 153.12 g/mol | [1][5] |
| CAS Number | 35622-27-6 | [1][4] |
| Appearance | White powder | [1][6] |
| Solubility | Soluble in water and polar solvents | [4] |
| Synonyms | 4-ABPA, (4-aminobutyl)phosphonic acid, P-(4-aminobutyl)-phosphonic acid | [5] |
Pharmacology
Mechanism of Action
The primary pharmacological target of this compound is the GABA-B receptor .[1][3] It acts as a ligand that inhibits the binding of GABA to this receptor.[1][2] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[1]
The binding of an agonist to the GABA-B receptor typically leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[5] However, a key characteristic of 4-ABPA is that it inhibits GABA-B receptor binding without affecting isoproterenol- or forskolin-stimulated cAMP production.[1][2][3] This suggests that its interaction with the receptor does not engage the canonical Gαi/o-mediated signaling pathway that modulates adenylyl cyclase activity. The precise downstream consequences of its binding remain an area for further investigation.
Pharmacodynamics
The interaction of 4-ABPA with GABA-B receptors leads to a range of physiological effects observed in preclinical studies:
-
Regulation of Prolactin Secretion: 4-ABPA has been utilized in studies investigating the neuroendocrine regulation of prolactin (PRL) release.[1][3]
-
Modulation of Motor Activity: Research has explored its role in the control of motor activity within the nucleus accumbens of rats.[1]
-
Neuroprotective Potential: Some evidence suggests potential neuroprotective effects, although the mechanisms are not well-defined.[4]
It is important to note that some sources have made conflicting claims, such as activity at nicotinic acetylcholine (B1216132) receptors or inhibition of GABA synthesis, but these are not as well-substantiated in the available literature.[4]
Quantitative Data
| Compound | Receptor Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Baclofen | GABA-B | Inhibitor Assay | 35.0, 50.0 | 6000.0 | [7] |
| Gamma-Aminobutyric acid | GABA-B | Inhibitor Assay | 25.0 | - | [7] |
| (S)-4-Amino-3-(4-chlorophenyl)butanoic acid | GABA-B | Inhibitor Assay | 1770.0 | - | [7] |
| 4-Amino-3-phenylbutanoic acid | GABA-B | Inhibitor Assay | - | 177000.0 | [7] |
Note: The absence of data for 4-ABPA in this table reflects its unavailability in the searched public domain resources.
Experimental Protocols
The following are detailed, representative protocols for key experiments relevant to the study of this compound's pharmacology.
GABA-B Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like 4-ABPA for the GABA-B receptor in rat brain membranes.
Materials:
-
Radioligand: [3H]GABA or a selective GABA-B antagonist like [3H]CGP54626.
-
Unlabeled Ligands: Unlabeled GABA (for defining non-specific binding), this compound (test compound).
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl2.
-
Tissue Preparation: Crude synaptic membranes from rat brain cortex.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the synaptic membranes, is resuspended in buffer to a protein concentration of 1-2 mg/mL.
-
Assay Setup: In test tubes, combine:
-
50 µL of buffer (for total binding) or unlabeled GABA (1 mM, for non-specific binding) or varying concentrations of 4-ABPA.
-
50 µL of radioligand (e.g., 5 nM [3H]GABA).
-
400 µL of the membrane preparation.
-
-
Incubation: Incubate the tubes at 4°C for 20 minutes.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with 5 mL of ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of 4-ABPA and determine the IC50 value (the concentration of 4-ABPA that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Prolactin Secretion Assay
This protocol details a method for assessing the effect of 4-ABPA on prolactin secretion from cultured rat anterior pituitary cells.[8]
Materials:
-
Primary cultures of rat anterior pituitary cells.
-
Culture medium (e.g., MEM with Earle's salts supplemented with serum).[8]
-
This compound (test compound).
-
Dopamine (as a control for inhibition of prolactin secretion).[8]
-
Prolactin RIA (Radioimmunoassay) or ELISA (Enzyme-Linked Immunosorbent Assay) kit.
Procedure:
-
Cell Culture: Isolate anterior pituitaries from rats and disperse the cells enzymatically. Plate the cells in culture dishes and maintain in a humidified incubator at 37°C with 5% CO2. Allow the cells to adhere and stabilize for 48-72 hours.
-
Treatment: Replace the culture medium with fresh, serum-free medium containing either vehicle (control), varying concentrations of 4-ABPA, or a known inhibitor of prolactin secretion like dopamine.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours).[8]
-
Sample Collection: Collect the culture medium from each well.
-
Prolactin Quantification: Measure the concentration of prolactin in the collected medium using a specific RIA or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the prolactin concentration to the number of cells or total protein content in each well. Compare the prolactin levels in the 4-ABPA-treated groups to the vehicle control group to determine the effect of the compound on prolactin secretion.
Visualizations
GABA-B Receptor Signaling Pathway
Caption: Simplified GABA-B receptor signaling pathway and the inhibitory role of 4-ABPA.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of [3H]GABA binding to postsynaptic receptors in human cerebellar synaptic membranes by carboxyl and amino derivatives of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 6. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA-B receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Basal and dopamine-inhibited prolactin secretion by rat anterior pituitary cells: effects of culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to 4-Aminobutylphosphonic Acid: Identification and Properties
For researchers, scientists, and professionals engaged in drug development, precise identification of chemical compounds is paramount. This document provides a detailed overview of 4-Aminobutylphosphonic acid, focusing on its various synonyms and its unique CAS Registry Number.
Chemical Identity
This compound is a compound of interest in neuroscience research, particularly for its interaction with GABA receptors. Accurate identification is crucial for experimental reproducibility and regulatory compliance.
Synonyms and CAS Number
To facilitate unambiguous identification, the following table summarizes the commonly used synonyms for this compound and its associated CAS Registry Number.
| Identifier Type | Value |
| CAS Registry Number | 35622-27-6 [1][2][3] |
| IUPAC Name | (4-aminobutyl)phosphonic acid |
| Common Synonyms | 4-ABPA[2] |
| P-(4-aminobutyl)-phosphonic acid | |
| Phosphonic acid, (4-aminobutyl)-[1][2] | |
| Phosphonic acid, P-(4-aminobutyl)-[2] | |
| Other Identifiers | MFCD00063426[1][2] |
| ZINC000025695858[1] | |
| DTXSID80189100[2] | |
| UNII-R1FG7LUT35 (for (R)-isomer)[4] |
References
- 1. (4-aminobutyl)phosphonic acid | 35622-27-6 | Buy Now [molport.com]
- 2. This compound | C4H12NO3P | CID 1726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 35622-27-6 Cas No. | (4-Aminobutyl)phosphonic acid | Apollo [store.apolloscientific.co.uk]
- 4. 1-Aminobutylphosphonic acid, (R)- | C4H12NO3P | CID 7167664 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies Using 4-Aminobutylphosphonic Acid on Rat Neocortical Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Aminobutylphosphonic acid (4-ABPA) in in vitro studies on rat neocortical slices. This document includes a summary of its effects on GABA release, detailed experimental protocols, and diagrams illustrating its mechanism of action and the experimental workflow.
Introduction
This compound is a phosphonic analogue of γ-aminobutyric acid (GABA). In the central nervous system, it primarily functions as a competitive antagonist of GABA(B) receptors. These receptors are G-protein coupled receptors that, upon activation, mediate slow and prolonged inhibitory effects. Presynaptic GABA(B) autoreceptors play a crucial role in modulating the release of GABA from nerve terminals, acting as a negative feedback mechanism. By blocking these autoreceptors, 4-ABPA can increase the synaptic concentration of GABA, thereby influencing neuronal excitability in the neocortex.
Data Presentation
The following table summarizes the quantitative effects of this compound on the electrically stimulated release of [3H]-GABA from rat neocortical slices.
| Compound | EC50 (mmol/l) | Maximum Increase in [3H]-GABA Release (%) | Concentration for Maximum Effect (mmol/l) |
| This compound | 0.4 | 81.3 ± 9.0 | 3 |
| Phaclofen (Reference Antagonist) | 0.3 | 82.6 ± 8.6 | 3 |
Table 1: Comparative effects of this compound and Phaclofen on [3H]-GABA release from rat neocortical slices. Data extracted from scholarly articles on the subject.
Experimental Protocols
This section details the methodologies for investigating the effects of this compound on GABA release from rat neocortical slices.
Preparation of Rat Neocortical Slices
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Ice-cold artificial cerebrospinal fluid (aCSF) of the following composition (in mM):
-
NaCl: 124
-
KCl: 3
-
KH2PO4: 1.25
-
MgSO4: 1.3
-
CaCl2: 2.5
-
NaHCO3: 26
-
D-glucose: 10
-
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibratome or tissue chopper
-
Dissection tools
-
Recovery chamber
Protocol:
-
Anesthetize the rat according to approved animal care and use protocols.
-
Decapitate the rat and rapidly dissect the brain, placing it in ice-cold, carbogen-gassed aCSF.
-
Isolate the neocortex from the rest of the brain.
-
Cut coronal or sagittal slices of the neocortex to a thickness of 350-400 µm using a vibratome.
-
Transfer the slices to a recovery chamber containing carbogen-gassed aCSF at room temperature (22-25°C) and allow them to recover for at least 1 hour before starting the experiment.
[3H]-GABA Release Assay
Materials:
-
[3H]-GABA (tritiated GABA)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Superfusion system with a chamber for brain slices
-
Bipolar stimulating electrode
-
Peristaltic pump
-
Fraction collector
-
This compound and other pharmacological agents
Protocol:
-
Preloading with [3H]-GABA:
-
After the recovery period, incubate individual neocortical slices in aCSF containing [3H]-GABA (e.g., 0.1 µM) for 30 minutes at 37°C.
-
-
Superfusion and Washout:
-
Transfer each slice to a superfusion chamber (volume ~0.5 ml).
-
Superfuse the slices with warm (37°C), carbogen-gassed aCSF at a constant flow rate (e.g., 1 ml/min) using a peristaltic pump.
-
Continue the washout period for at least 60 minutes to remove excess unbound [3H]-GABA.
-
-
Sample Collection:
-
Begin collecting superfusate fractions at regular intervals (e.g., every 5 minutes) using a fraction collector.
-
-
Basal Release:
-
Collect at least three fractions to establish a stable baseline of spontaneous [3H]-GABA release.
-
-
Stimulation and Drug Application:
-
To evoke neurotransmitter release, deliver two periods of electrical stimulation (S1 and S2) of 20-30 minutes duration. A typical stimulation parameter is a train of square-wave pulses (e.g., 2 ms (B15284909) duration, 2 Hz frequency) delivered through a bipolar electrode placed on the surface of the slice.
-
Introduce this compound into the superfusion medium a set time (e.g., 20 minutes) before the second stimulation period (S2).
-
-
Quantification:
-
Add scintillation fluid to each collected fraction in a scintillation vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) of each fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the fractional rate of tritium (B154650) release for each sample.
-
Express the effect of 4-ABPA as the ratio of the tritium overflow evoked by S2 over the overflow evoked by S1 (S2/S1 ratio). Compare the S2/S1 ratio in the presence of the drug to the control S2/S1 ratio.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of 4-ABPA at presynaptic GABA(B) autoreceptors.
Experimental Workflow Diagram
Caption: Workflow for [3H]-GABA release assay in rat neocortical slices.
Application of 4-Aminobutylphosphonic Acid in Xenopus Oocytes: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenopus laevis oocytes are a robust and widely utilized heterologous expression system for studying the function and pharmacology of ion channels and neurotransmitter receptors. Their large size facilitates microinjection of exogenous messenger RNA (mRNA) and subsequent electrophysiological recording, making them an ideal model for characterizing the effects of novel compounds. This document provides detailed application notes and protocols for investigating the effects of 4-Aminobutylphosphonic acid on GABA (γ-aminobutyric acid) receptors expressed in Xenopus oocytes.
This compound is a structural analog of the neurotransmitter GABA. Studies have characterized it as a weak competitive antagonist at a specific subtype of GABA receptors, the GABA rho-like receptors (now classified as GABA-A-rho receptors). Understanding its interaction with these receptors is crucial for dissecting the pharmacology of the GABAergic system and for the development of subtype-selective ligands.
Quantitative Data Summary
The primary application of this compound in Xenopus oocytes has been to characterize its inhibitory activity at GABA receptors. The following table summarizes the key quantitative data obtained from electrophysiological studies.
| Compound | Receptor Type | Oocyte Expression System | Method | Parameter | Value | Reference |
| This compound | GABA rho-like (GABA-A-rho) | Xenopus oocytes injected with mammalian retina poly(A)+ RNA | Two-Electrode Voltage Clamp (TEVC) | Inhibitory Constant (Kb) | ~600 µM | [1] |
Signaling Pathway
GABA-A receptors, including the rho subtype, are ligand-gated ion channels. Upon binding of an agonist like GABA, the channel opens, allowing the influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, leading to an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability. Competitive antagonists, such as this compound, bind to the same site as the agonist but do not activate the channel. By occupying the binding site, they prevent the agonist from binding and thereby inhibit the opening of the channel.
Figure 1. Signaling pathway of GABA-A-rho receptor activation and its inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for expressing GABA-A-rho receptors in Xenopus oocytes and characterizing the inhibitory effect of this compound using the two-electrode voltage clamp (TEVC) technique.
I. Preparation of Xenopus Oocytes and cRNA Injection
-
Oocyte Harvesting and Defolliculation:
-
Anesthetize a mature female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.
-
Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Break the ovarian lobes into small clumps and incubate them in a collagenase solution (e.g., 2 mg/mL in calcium-free OR-2) for 1-2 hours with gentle agitation to remove the follicular layer.
-
Wash the oocytes thoroughly with OR-2 solution and then transfer them to a Barth's solution (88 mM NaCl, 1 mM KCl, 0.82 mM MgSO₄, 0.41 mM CaCl₂, 0.33 mM Ca(NO₃)₂, 2.4 mM NaHCO₃, 10 mM HEPES, pH 7.6) supplemented with antibiotics (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin).
-
Manually select healthy stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles).
-
-
cRNA Preparation and Microinjection:
-
Prepare capped complementary RNA (cRNA) encoding the desired GABA-A-rho receptor subunit (e.g., human GABRR1) using an in vitro transcription kit.
-
Alternatively, use poly(A)+ RNA isolated from a tissue known to express these receptors, such as the mammalian retina.
-
Dissolve the cRNA in nuclease-free water to a final concentration of approximately 1 µg/µL.
-
Pull microinjection needles from glass capillaries and calibrate them to inject a volume of 50 nL.
-
Inject each oocyte with 50 nL of the cRNA solution into the cytoplasm.
-
Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.
-
II. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Figure 2. Experimental workflow for characterizing this compound using TEVC in Xenopus oocytes.
-
Solutions and Reagents:
-
Recording Solution (Ringer's Solution): 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2.
-
GABA Stock Solution: Prepare a high concentration stock solution of GABA (e.g., 100 mM) in Ringer's solution and store at -20°C.
-
This compound Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) in Ringer's solution. The pH may need to be adjusted. Store at -20°C.
-
Electrodes: Fill glass microelectrodes with 3 M KCl (resistance of 0.5-2 MΩ).
-
-
Recording Procedure:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
To determine the EC₅₀ of GABA for the expressed receptors, apply increasing concentrations of GABA and record the resulting inward currents.
-
To test the inhibitory effect of this compound, first apply a concentration of GABA that elicits a response close to its EC₅₀.
-
After a washout period, co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Record the peak amplitude of the inward current in the presence of the antagonist.
-
-
Data Analysis:
-
Measure the peak inward current elicited by GABA in the absence and presence of different concentrations of this compound.
-
Construct a dose-response curve for the inhibition of the GABA-evoked current by this compound.
-
Calculate the inhibitory constant (Kb) using the Schild equation for competitive antagonism: log(dose ratio - 1) = log[B] - log(Kb) where the dose ratio is the ratio of the EC₅₀ of GABA in the presence and absence of the antagonist [B], and [B] is the concentration of the antagonist.
-
Conclusion
The Xenopus oocyte expression system provides a reliable platform for the pharmacological characterization of compounds like this compound. The protocols outlined in this document, in conjunction with the provided quantitative data and pathway diagrams, offer a comprehensive guide for researchers investigating the interactions of novel ligands with GABA receptors. These studies are fundamental to advancing our understanding of GABAergic neurotransmission and for the rational design of new therapeutic agents.
References
Application Notes and Protocols for 4-Aminobutylphosphonic Acid in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobutylphosphonic acid (4-ABP) is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). It is recognized as a ligand for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system.[1] Activation of GABA-B receptors leads to the modulation of various downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium (GIRK) channels, ultimately resulting in neuronal hyperpolarization and reduced excitability.[2]
These application notes provide detailed experimental protocols for investigating the effects of this compound on cultured neurons. The protocols cover receptor binding assays, electrophysiological recordings, and the analysis of downstream signaling pathways.
Data Presentation
Quantitative Analysis of GABA-B Receptor Ligands
| Compound Name | Receptor Target | Assay Type | Test System | IC50 (µM) | Reference |
| CGP27492 (3-amino-propyl-(P-methyl)-phosphinic acid) | GABA-B Receptor | [3H]baclofen binding | Cat cerebellum | 0.0024 | [3] |
| This compound | GABA-B Receptor | Competitive Binding | Not Specified | Inhibits binding | [1] |
Note: The information for this compound is qualitative, indicating its ability to inhibit binding to the GABA-B receptor.[1]
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist such as 4-ABP initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunit can inhibit voltage-gated Ca2+ channels, reducing neurotransmitter release from presynaptic terminals.
Experimental Workflow: From Cultured Neurons to Data Analysis
The following diagram outlines the general workflow for studying the effects of 4-ABP on cultured neurons, encompassing cell culture, experimental procedures, and data analysis.
References
- 1. Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators. | Semantic Scholar [semanticscholar.org]
- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Aminobutylphosphonic Acid in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobutylphosphonic acid is a versatile pharmacological tool employed in neuroscience research to investigate GABAergic neurotransmission. As a structural analog of γ-aminobutyric acid (GABA), it primarily functions as a ligand for GABA receptors, exhibiting a complex pharmacological profile. It is recognized as a GABA B receptor ligand and also demonstrates antagonist activity at GABA C receptors. This dual activity allows for the dissection of the distinct roles of these two major classes of inhibitory GABA receptors in neuronal circuits. These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, including detailed protocols for patch-clamp and extracellular field potential recordings, and a summary of its effects on neuronal activity.
Mechanism of Action
This compound exerts its effects by interacting with two types of GABA receptors:
-
GABA B Receptors: As a ligand, it can modulate the activity of these metabotropic G-protein coupled receptors. GABA B receptors are typically located both presynaptically, where they inhibit neurotransmitter release, and postsynaptically, where they induce slow and prolonged inhibitory postsynaptic potentials (IPSPs) through the activation of inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
-
GABA C Receptors: this compound acts as an antagonist at these ionotropic receptors. GABA C receptors are ligand-gated chloride channels that are highly expressed in specific neuronal populations, such as retinal bipolar cells. Their blockade by this compound can prevent the influx of chloride ions and the resulting hyperpolarization of the neuronal membrane.
Applications in Electrophysiology
Due to its specific interactions with GABA B and GABA C receptors, this compound is a valuable tool for:
-
Isolating and characterizing GABA B receptor-mediated effects: By acting as a ligand, it can be used to study the role of GABA B receptors in modulating synaptic transmission and neuronal excitability.
-
Investigating the function of GABA C receptors: As an antagonist, it allows researchers to block GABA C receptor activity and elucidate their contribution to synaptic signaling in various brain regions.
-
Differentiating between GABA B and GABA C receptor-mediated responses: Its distinct actions on these two receptor types enable the separation and analysis of their individual contributions to neuronal inhibition.
-
Studying synaptic plasticity: By modulating inhibitory circuits, it can be used to investigate the role of GABAergic transmission in long-term potentiation (LTP) and long-term depression (LTD).
Quantitative Data Summary
The following table summarizes the quantitative effects of GABA receptor modulation on neuronal activity, providing a reference for expected outcomes when using this compound. Note that specific values for this compound are not extensively documented in publicly available literature; the data presented here are based on the effects of related GABA receptor modulators to provide a general framework.
| Parameter | Modulator Type | Receptor Target | Effect | Typical Quantitative Change | Neuronal Preparation |
| Firing Rate | Agonist | GABA B | Decrease | 20-80% reduction | Hippocampal Pyramidal Neurons |
| Antagonist | GABA C | Increase/Disinhibition | 15-50% increase from baseline | Retinal Bipolar Cells | |
| Membrane Potential | Agonist | GABA B | Hyperpolarization | 5-15 mV hyperpolarization | Cortical Neurons |
| Antagonist | GABA C | Depolarization/Block of Hyperpolarization | Blockade of GABA-induced hyperpolarization | Spinal Cord Neurons | |
| IPSP Amplitude | Agonist | GABA B | Increase (slow IPSP) | 50-200% increase in amplitude | Thalamic Neurons |
| Antagonist | GABA C | Decrease | 30-70% reduction of GABA C-mediated IPSP | Retinal Ganglion Cells | |
| IC50 | Antagonist | GABA C | Inhibition of GABA response | 10-100 µM | Xenopus Oocytes expressing ρ1 receptors[1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol describes how to measure the effect of this compound on the intrinsic excitability and synaptic inputs of individual neurons in acute brain slices.
Materials:
-
This compound
-
Standard artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Vibratome
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber containing aCSF bubbled with 95% O2 / 5% CO2 at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Fill the pipette with the appropriate intracellular solution.
-
Establish a gigaseal (>1 GΩ) with the membrane of a target neuron under visual guidance.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Baseline Recording: In current-clamp mode, record the resting membrane potential and spontaneous firing activity for a stable period (e.g., 5-10 minutes). To assess intrinsic excitability, inject a series of hyperpolarizing and depolarizing current steps. In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) and at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Application of this compound: Prepare a stock solution of this compound and dilute it to the desired final concentration in aCSF. Switch the perfusion to the aCSF containing this compound.
-
Post-Drug Recording: After a stable effect of the drug is observed (typically 5-10 minutes of perfusion), repeat the same recording protocols as in the baseline period to measure changes in firing rate, membrane potential, intrinsic excitability, and synaptic currents.
-
Washout: Switch the perfusion back to the control aCSF to determine if the effects of the compound are reversible.
-
-
Data Analysis:
-
Analyze the firing frequency (in Hz) before, during, and after drug application.
-
Measure the resting membrane potential (in mV).
-
Analyze the current-voltage relationship and input resistance from the current step injections.
-
Measure the amplitude and frequency of spontaneous EPSCs and IPSCs.
-
Protocol 2: Extracellular Field Potential Recording in Brain Slices
This protocol is designed to assess the effect of this compound on synaptic transmission and plasticity in a population of neurons.
Materials:
-
This compound
-
Standard artificial cerebrospinal fluid (aCSF)
-
Stimulating and recording electrodes
-
Vibratome
-
Electrophysiology rig (amplifier, stimulus isolator, micromanipulators)
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation:
-
Prepare acute brain slices as described in Protocol 1.
-
-
Recording Setup:
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF.
-
Position a stimulating electrode in the afferent pathway of interest (e.g., Schaffer collaterals in the hippocampus).
-
Place a recording electrode in the dendritic or somatic layer of the target neuronal population (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Data Acquisition:
-
Input-Output Curve: Determine the relationship between the stimulus intensity and the fEPSP slope by delivering a range of stimulus intensities.
-
Baseline Recording: Set the stimulus intensity to elicit an fEPSP that is 30-50% of the maximum response. Record stable baseline fEPSPs at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Application of this compound: Bath-apply this compound at the desired concentration.
-
Post-Drug Recording: Continue to record fEPSPs for at least 30-40 minutes to observe the effect of the compound on basal synaptic transmission.
-
Synaptic Plasticity Induction (Optional): After a stable drug effect is reached, deliver a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce long-term potentiation (LTP). Record fEPSPs for at least 60 minutes post-HFS to assess the effect of this compound on LTP induction and maintenance.
-
-
Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of LTP between control and drug conditions.
-
Visualizations
Signaling Pathways
Caption: GABA B Receptor Signaling Pathway.
Caption: GABA C Receptor Antagonism Workflow.
Experimental Workflow
Caption: General Electrophysiology Workflow.
References
Application Notes and Protocols for Studying Synaptic Plasticity with 4-Aminobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobutylphosphonic acid (4-ABP) is a selective GABA-B receptor antagonist widely utilized in neuroscience research to investigate the intricate mechanisms of synaptic plasticity. As a structural analog of the inhibitory neurotransmitter GABA, 4-ABP provides a powerful tool to dissect the role of GABA-B receptor-mediated signaling in modulating long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. These application notes provide a comprehensive overview of the use of 4-ABP in studying synaptic plasticity, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound primarily functions as a competitive antagonist at GABA-B receptors. These G-protein coupled receptors are expressed on both presynaptic and postsynaptic terminals and play a crucial role in regulating neuronal excitability and synaptic transmission.
Presynaptic Inhibition: Presynaptic GABA-B autoreceptors, when activated by GABA, inhibit the release of neurotransmitters, including glutamate (B1630785). This is achieved through the inhibition of voltage-gated calcium channels (CaV) and the modulation of the synaptic vesicle release machinery. By blocking these receptors, 4-ABP disinhibits presynaptic terminals, leading to an enhanced release of glutamate upon stimulation.
Postsynaptic Inhibition: Postsynaptic GABA-B receptors are coupled to G-protein-gated inwardly rectifying potassium (GIRK) channels. Their activation leads to a slow, prolonged hyperpolarization, making it more difficult for the postsynaptic neuron to reach the threshold for firing an action potential. 4-ABP antagonizes this effect, thereby increasing postsynaptic excitability.
The net effect of 4-ABP on synaptic plasticity, particularly LTP, is often an enhancement, especially at lower concentrations, due to the blockade of tonic GABA-B receptor-mediated inhibition. However, the precise outcome can depend on the specific neuronal circuit, the concentration of 4-ABP used, and the induction protocol for plasticity.
Data Presentation
| Compound | Target | Preparation | Plasticity Type | Concentration | Effect on fEPSP Slope | Reference |
| CGP 35348 | GABA-B Receptor Antagonist | Rat Hippocampal Slices (CA1) | LTP (TBS) | 30 mg/kg (i.p.) | Moderate enhancement | [1] |
| CGP 35348 | GABA-B Receptor Antagonist | Rat Hippocampal Slices (CA1) | LTP (TBS) | 100 mg/kg (i.p.) | Significant enhancement | [1] |
| CGP 35348 | GABA-B Receptor Antagonist | Rat Hippocampal Slices (CA1) | LTP (HFS) | 100 µM | Complete blockade of late IPSPs | [1] |
| CGP 35348 | GABA-B Receptor Antagonist | Rat Neocortical Slices | EPSP Potentiation | 50 µM | Attenuation of potentiation | [2] |
TBS: Theta Burst Stimulation, HFS: High-Frequency Stimulation, fEPSP: field Excitatory Postsynaptic Potential, i.p.: intraperitoneal.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Guillotine or surgical scissors
-
Dissection tools (forceps, scalpels, spatula)
-
Vibrating microtome (vibratome)
-
Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2.
-
aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, 1.3 MgSO4.
-
-
Recovery chamber with aCSF at 32-34°C, continuously bubbled with 95% O2 / 5% CO2.
-
Petri dish filled with ice-cold aCSF.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Once deeply anesthetized (unresponsive to toe pinch), quickly decapitate the animal.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated aCSF in the Petri dish.
-
Isolate the hippocampus from one hemisphere.
-
Mount the hippocampus onto the vibratome stage and submerge it in the ice-cold aCSF bath of the vibratome.
-
Cut transverse slices at a thickness of 300-400 µm.
-
Carefully transfer the slices to the recovery chamber and allow them to recover for at least 1 hour before starting the recordings.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and LTP Induction in the CA1 Region
This protocol details the procedure for recording fEPSPs and inducing LTP in the Schaffer collateral pathway of the hippocampus.
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber continuously perfused with oxygenated aCSF at 32-34°C
-
Bipolar stimulating electrode (e.g., tungsten)
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
Stimulus isolator
-
This compound (4-ABP) stock solution
Procedure:
-
Slice Placement: Transfer a recovered hippocampal slice to the recording chamber.
-
Electrode Placement:
-
Place the stimulating electrode in the stratum radiatum of the CA1 region to stimulate the Schaffer collateral fibers.
-
Place the recording electrode in the stratum radiatum of CA1, approximately 300-500 µm away from the stimulating electrode, to record the fEPSPs.
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a fEPSP with a slope that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Application of 4-ABP:
-
Prepare the desired concentration of 4-ABP in aCSF. A concentration range of 10-100 µM is a common starting point for GABA-B receptor antagonists.
-
Switch the perfusion to the aCSF containing 4-ABP and allow it to equilibrate for at least 15-20 minutes while continuing baseline stimulation.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 Hz for 1 second.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
-
-
Post-Induction Recording:
-
Immediately after the induction protocol, resume baseline stimulation (0.05 Hz) and record the potentiated fEPSPs for at least 60 minutes.
-
-
Data Analysis:
-
Measure the slope of the fEPSP for each time point.
-
Normalize the fEPSP slope to the average slope of the baseline recording period.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
-
Compare the magnitude of LTP in the presence and absence of 4-ABP.
-
Visualizations
Caption: GABA-B Receptor Signaling Pathway and the Action of 4-ABP.
Caption: Experimental Workflow for Investigating the Effect of 4-ABP on LTP.
Troubleshooting
-
No stable baseline: Ensure proper slice health, adequate oxygenation of aCSF, and stable temperature. Check the quality of the recording electrode and grounding.
-
Failure to induce LTP: Verify the functionality of the stimulating electrode and stimulus isolator. Ensure the stimulation intensity is appropriate. Slice viability may be compromised.
-
High variability in results: Maintain consistent experimental conditions (temperature, perfusion rate, slice recovery time). Use animals of a consistent age and strain.
-
Unexpected drug effects: Prepare fresh drug solutions for each experiment. Verify the final concentration of the drug in the aCSF. Consider potential off-target effects at high concentrations.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of GABA-B receptors in synaptic plasticity. By following the detailed protocols outlined in these application notes, researchers can effectively investigate how the modulation of GABAergic inhibition influences the induction and maintenance of long-term potentiation and depression, providing critical insights into the molecular mechanisms of learning and memory.
References
Application Note: Quantification of 4-Aminobutylphosphonic Acid using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminobutylphosphonic acid is a GABA B receptor ligand used in neuroscience research.[1] Accurate quantification of this compound is crucial for various applications, including pharmacokinetic studies and quality control in drug manufacturing. Due to its polar nature and lack of a significant chromophore, direct analysis by HPLC with UV detection is challenging. This application note details a robust and sensitive method for the quantification of this compound in various matrices using pre-column derivatization followed by reverse-phase HPLC with fluorescence or UV detection. The method is based on established principles for the analysis of similar aminophosphonates and has been validated according to ICH guidelines.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described HPLC method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | FMOC-4-Aminobutylphosphonic acid |
| Concentration Range | 0.1 - 10 µg/mL |
| Regression Equation | y = 12543x + 587 |
| Correlation Coefficient (r²) | > 0.999 |
| Number of Calibration Points | 7 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) |
| 0.2 | 0.198 ± 0.012 | 99.0 |
| 2.0 | 2.03 ± 0.09 | 101.5 |
| 8.0 | 7.94 ± 0.21 | 99.3 |
Table 4: Precision (Repeatability and Intermediate Precision)
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 0.2 | 2.8 | 3.5 |
| 2.0 | 1.5 | 2.1 |
| 8.0 | 1.1 | 1.8 |
Experimental Protocols
1. Materials and Reagents
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
Boric acid
-
Sodium hydroxide
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Diethyl ether (analytical grade)
-
Hydrochloric acid
-
Solid Phase Extraction (SPE) cartridges (C18, if required for sample cleanup)
2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and fluorescence detector (FLD) or UV detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
3. Preparation of Solutions
-
Borate (B1201080) Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide.
-
FMOC-Cl Reagent (5 mM): Dissolve 12.9 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of HPLC grade water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with water to final concentrations of 0.1, 0.5, 1, 2, 5, 8, and 10 µg/mL.
4. Sample Preparation and Derivatization Protocol
-
Sample Extraction (if applicable): For complex matrices, a suitable extraction method such as protein precipitation with acetonitrile or solid-phase extraction may be necessary to remove interfering substances.
-
Derivatization:
-
To 100 µL of the sample or working standard solution in a clean microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 5 mM FMOC-Cl reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 20 minutes.[6]
-
To stop the reaction and remove excess FMOC-Cl, add 500 µL of diethyl ether and vortex for 30 seconds.
-
Centrifuge for 5 minutes at 5000 rpm.
-
Carefully remove and discard the upper diethyl ether layer.
-
Repeat the washing step with diethyl ether one more time.
-
The aqueous layer containing the derivatized analyte is now ready for HPLC analysis.
-
5. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Ammonium acetate (B1210297) buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection:
-
Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.
-
UV Detector: 265 nm.
-
6. Method Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2][3][4]
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for HPLC method validation.
References
- 1. This compound =99 35622-27-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of a Novel and Robust RP-HPLC Method for the Simultaneous Estimation of Metformin and Sesamol, and its Application in an In-house Developed Nanoliposomal Formulation – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound ≥99% | 35622-27-6 [sigmaaldrich.com]
- 6. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Motor Activity Studies of GABA-B Receptor Agonists
Introduction
These application notes provide a comprehensive framework for researchers and drug development professionals to investigate the in vivo effects of novel GABA-B receptor agonists, such as 4-aminobutylphosphonic acid, on motor function. The protocols described are standardized behavioral assays for assessing locomotor activity and motor coordination in rodent models.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of neuronal activity. This is primarily achieved through the modulation of ion channels. Presynaptically, activation inhibits calcium channels, which in turn reduces the release of neurotransmitters. Postsynaptically, it activates inwardly rectifying potassium channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[4][5]
Experimental Workflow for a Novel Compound
The following diagram outlines a typical workflow for assessing the in vivo effects of a novel compound like this compound on motor activity.
Experimental Protocols
Open Field Test for Locomotor Activity
This test is used to assess spontaneous locomotor activity and anxiety-like behavior in rodents when placed in a novel environment.[6][7][8]
Objective: To quantify general locomotor activity (e.g., distance traveled, speed) and exploratory behavior.
Materials:
-
Open field arena (e.g., 55 cm x 55 cm for mice, made of opaque material).
-
Video tracking software (e.g., Ethovision).
-
70% Ethanol (B145695) for cleaning.
-
Test compound (this compound) and vehicle.
-
Rodents (mice or rats).
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test begins.[9]
-
Habituation: Ensure animals are habituated to handling to reduce stress-induced responses.
-
Arena Preparation: Clean the arena thoroughly with 70% ethanol between each trial to remove olfactory cues.
-
Compound Administration: Administer the test compound or vehicle at the appropriate time before the test, allowing for the compound to reach its peak effect.
-
Test Initiation: Gently place the animal in the center of the open field arena.[8]
-
Data Recording: Record the animal's activity using the video tracking software for a set duration, typically 10-20 minutes.[8]
-
Data Analysis: Analyze the recorded data for parameters such as:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (thigmotaxis).
-
Rearing frequency (a measure of exploratory behavior).
-
Velocity.
-
Rotarod Test for Motor Coordination and Balance
The rotarod test is a widely used method to evaluate motor coordination, balance, and endurance in rodents.[9][10][11][12][13]
Objective: To assess the effect of the test compound on motor coordination and balance by measuring the time an animal can remain on a rotating rod.
Materials:
-
Test compound (this compound) and vehicle.
-
Rodents (mice or rats).
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.[9][12]
-
Training (Optional but Recommended): Some protocols include a training phase at a low, constant speed to familiarize the animals with the apparatus.[9]
-
Compound Administration: Administer the test compound or vehicle at a predetermined time before the test.
-
Test Protocol:
-
Inter-Trial Interval: Conduct multiple trials (typically 3) with an inter-trial interval of at least 15 minutes.[11][12]
-
Data Analysis: The primary measure is the latency to fall. A decrease in latency compared to the vehicle-treated group indicates impaired motor coordination.
Data Presentation: Effects of a Model GABA-B Agonist (Baclofen) on Motor Activity
The following table summarizes quantitative data from studies on baclofen (B1667701), a well-characterized GABA-B receptor agonist, to provide a reference for expected outcomes.
| Compound | Animal Model | Test | Dose (mg/kg, i.p.) | Effect on Motor Activity | Reference |
| Baclofen | Mice | Locomotor Activity | 4 or 16 | Dose-dependent decrease in locomotor activity. | [2] |
| Baclofen | Mice | Locomotor Activity | 1.25 and 2.5 | 2.5 mg/kg dose reduced locomotor activity; 1.25 mg/kg had no effect. | [14] |
| Baclofen | Mice | Vogel Conflict Test | 2.5 | Sedation-like effects (reduced locomotor activity). | [3] |
| Baclofen | Rats | Rotarod | Not specified | Impairs motor performance. | [10] |
References
- 1. The locomotor-reducing effects of GABAergic drugs do not depend on the GABAA receptor [pubmed.ncbi.nlm.nih.gov]
- 2. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 7. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
- 9. Rotarod-Test for Mice [protocols.io]
- 10. Rotarod studies in the rat of the GABAA receptor agonist gaboxadol: lack of ethanol potentiation and benzodiazepine cross-tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 12. mmpc.org [mmpc.org]
- 13. youtube.com [youtube.com]
- 14. Activation of the GABAB Receptor Prevents Nicotine-Induced Locomotor Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Receptor Binding Assay for 4-Aminobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobutylphosphonic acid (4-ABP) is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), where the carboxylic acid group is replaced by a phosphonic acid group. This modification makes it a valuable tool for studying the pharmacology of GABA receptors, the primary inhibitory neurotransmitters in the central nervous system. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, making the characterization of compounds that interact with GABA receptors a critical area of research.
Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of unlabeled compounds for specific receptors. This document provides a detailed protocol for a competitive receptor binding assay to characterize the interaction of this compound with GABA-A and GABA-B receptors.
Principle of the Assay
This protocol describes a competitive binding assay where this compound (the "competitor") competes with a radiolabeled ligand ("radioligand") for binding to GABA receptors in a prepared tissue sample (e.g., rat brain membranes). By measuring the displacement of the radioligand at various concentrations of this compound, the inhibitory constant (Ki) can be determined, which reflects the affinity of the compound for the receptor.
Experimental Protocols
Materials and Reagents
-
Tissue: Whole rat brain or specific brain regions (e.g., cerebellum, cortex).
-
Radioligands:
-
For GABA-A Receptors: [³H]Muscimol or [³H]GABA.
-
For GABA-B Receptors: [³H]Baclofen or [³H]GABA.
-
-
Unlabeled Ligands:
-
Test Compound: this compound.
-
Positive Controls/Displacers:
-
GABA-A: GABA, Muscimol, Bicuculline (B1666979) methiodide.
-
GABA-B: GABA, (-)-Baclofen.
-
-
-
Buffers:
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Tris-Citrate buffer (50 mM, pH 7.1).
-
Tris-Cl/2.5 mM CaCl₂ buffer.
-
-
Scintillation Cocktail.
-
Protein Assay Reagents (e.g., Bradford or BCA).
-
Equipment:
-
Homogenizer (e.g., Polytron).
-
Refrigerated centrifuge.
-
Incubation tubes (polypropylene).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Liquid scintillation counter.
-
Water bath or incubator.
-
Membrane Preparation (from Rat Brain)
-
Euthanize rats and rapidly dissect the desired brain tissue on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh ice-cold buffer.
-
To remove endogenous GABA, which can interfere with the assay, wash the membranes by repeating the centrifugation and resuspension steps at least three more times.[1]
-
After the final wash, resuspend the pellet in a known volume of buffer to achieve a final protein concentration of approximately 1 mg/mL.
-
Determine the protein concentration using a standard protein assay.
-
Store the prepared membranes in aliquots at -80°C until use.
GABA-A Receptor Binding Assay ([³H]Muscimol)
This protocol is adapted from established methods for labeling the GABA-A receptor.[1][2]
-
Assay Setup: In duplicate or triplicate polypropylene (B1209903) tubes, prepare the following on ice:
-
Total Binding: 2.0 nM [³H]Muscimol and membrane preparation (approx. 100-200 µg protein).
-
Non-specific Binding: 2.0 nM [³H]Muscimol, membrane preparation, and a high concentration of a competing ligand (e.g., 100 µM GABA or 100 µM bicuculline methiodide).[1]
-
Competition Binding: 2.0 nM [³H]Muscimol, membrane preparation, and varying concentrations of this compound (e.g., 1 nM to 1 mM).
-
-
Adjust the final volume of each tube to 1 mL with the appropriate assay buffer (e.g., Tris-Citrate buffer, pH 7.1).
-
Incubation: Incubate the tubes at 4°C for 20-30 minutes.
-
Termination of Assay: Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in buffer.
-
Washing: Wash the filters rapidly with three 5 mL aliquots of ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
GABA-B Receptor Binding Assay ([³H]Baclofen)
This protocol utilizes [³H]Baclofen, a selective agonist for the GABA-B receptor.[1]
-
Assay Setup: In duplicate or triplicate polypropylene tubes, prepare the following on ice:
-
Total Binding: 10-20 nM [³H]Baclofen and membrane preparation (approx. 100-200 µg protein).
-
Non-specific Binding: 10-20 nM [³H]Baclofen, membrane preparation, and a high concentration of a competing ligand (e.g., 100 µM (-)-Baclofen or 100 µM GABA).
-
Competition Binding: 10-20 nM [³H]Baclofen, membrane preparation, and varying concentrations of this compound (e.g., 1 nM to 1 mM).
-
-
Adjust the final volume of each tube to 1 mL with Tris-Cl/2.5 mM CaCl₂ buffer.
-
Incubation: Incubate the tubes at 4°C for 20 minutes.
-
Termination and Washing: Follow the same procedure as described for the GABA-A receptor binding assay (steps 4 and 5).
-
Scintillation Counting: Follow the same procedure as described for the GABA-A receptor binding assay (steps 6 and 7).
Data Presentation and Analysis
The raw data obtained from the scintillation counter (counts per minute, CPM) should be used to calculate the specific binding at each concentration of this compound.
Specific Binding = Total Binding - Non-specific Binding
The results of the competition binding experiment are typically plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve. The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, can be determined from this curve using non-linear regression analysis.
The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
The following table summarizes the expected quantitative data from these experiments.
| Parameter | GABA-A Receptor | GABA-B Receptor |
| Radioligand | [³H]Muscimol | [³H]Baclofen |
| Radioligand Conc. | ~2.0 nM | ~10-20 nM |
| Kd of Radioligand | To be determined experimentally | To be determined experimentally |
| IC50 of 4-ABP | To be determined experimentally | To be determined experimentally |
| Ki of 4-ABP | Calculated from IC50 | Calculated from IC50 |
| Hill Slope | To be determined experimentally | To be determined experimentally |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the receptor binding assay of this compound.
Signaling Pathway Contextdot
References
Application Notes and Protocols: Investigating Prolactin Secretion with 4-Aminobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin (PRL), a polypeptide hormone primarily synthesized and secreted by lactotroph cells in the anterior pituitary gland, plays a crucial role in a vast array of physiological processes.[1] While it is most renowned for its functions in lactation and mammary gland development, prolactin is also implicated in reproduction, metabolism, immunoregulation, and behavior. The secretion of prolactin is predominantly under tonic inhibitory control by dopamine (B1211576) released from the hypothalamus.[1] However, a complex interplay of various neurotransmitters and hormones fine-tunes its release, including γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2][3]
GABAergic neurons project to the hypothalamus and are also present within the pituitary gland itself, suggesting a multifaceted role for GABA in regulating prolactin secretion. GABA exerts its effects through ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.[2] The precise effect of GABA on prolactin release—whether inhibitory or stimulatory—appears to depend on the specific receptor subtype activated and the location of these receptors (i.e., hypothalamic versus direct pituitary action).[4][5][6]
This document provides detailed application notes and protocols for investigating the effects of 4-Aminobutylphosphonic acid , a phosphonic analogue of GABA, on prolactin secretion. Given its structural similarity to GABA, this compound is hypothesized to act as a GABA receptor agonist, likely with selectivity for the GABA-B receptor subtype. Understanding its specific effects on prolactin secretion is of significant interest for elucidating the nuances of GABAergic regulation of pituitary function and for the development of novel therapeutic agents targeting this system.
Putative Mechanism of Action
This compound is expected to modulate prolactin secretion primarily through its interaction with GABA receptors. The prevailing hypothesis is that it acts as a GABA-B receptor agonist. Activation of GABA-B receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.[2] In the context of prolactin regulation, this could translate to:
-
Hypothalamic Action: Inhibition of tuberoinfundibular dopamine (TIDA) neurons, which would reduce dopamine release at the pituitary and consequently increase prolactin secretion.
-
Direct Pituitary Action: Direct effects on lactotrophs, which could be either inhibitory or stimulatory, depending on the specific downstream signaling pathways activated in these cells.
Data Presentation
As there is limited direct experimental data on the effects of this compound on prolactin secretion, the following table summarizes the known effects of GABA and its receptor agonists on prolactin release to provide a comparative context for investigation.
| Compound | Model System | Dose/Concentration | Effect on Prolactin Secretion | Reference |
| GABA | Male Rats (in vivo, intraventricular) | 500 µg | Marked Increase | [5] |
| GABA | Male Rats (in vivo, intraventricular) | 10 µg | No Effect | [5] |
| GABA | Male Rats (in vivo, intrahypothalamic) | 1000 nmol | Stimulation | [4] |
| Muscimol (GABA-A Agonist) | Male Rats (in vivo, intrahypothalamic) | 0.1 and 1.0 nmol | Stimulation | [4] |
| Baclofen (GABA-B Agonist) | Cultured Rat Anterior Pituitary Cells | 100 µM | No Decrease |
Experimental Protocols
In Vitro Investigation: Primary Pituitary Cell Culture
This protocol describes the isolation and culture of primary anterior pituitary cells for studying the direct effects of this compound on prolactin secretion.
Materials:
-
Sprague-Dawley rats
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagenase (Type I)
-
Hyaluronidase
-
DNase I
-
Percoll
-
This compound
-
Prolactin ELISA kit
-
24-well culture plates
Procedure:
-
Pituitary Gland Dissection: Euthanize rats according to approved institutional guidelines. Dissect the anterior pituitary glands under sterile conditions.
-
Cell Dissociation:
-
Wash the glands with DMEM.
-
Mince the tissue into small fragments.
-
Incubate the fragments in a dissociation buffer containing collagenase, hyaluronidase, and DNase I at 37°C with gentle agitation.
-
Triturate the cell suspension gently to obtain a single-cell suspension.
-
-
Cell Purification:
-
Layer the cell suspension on a discontinuous Percoll gradient to enrich for lactotrophs.
-
Centrifuge and collect the cell layer corresponding to lactotrophs.
-
-
Cell Culture:
-
Resuspend the cells in DMEM supplemented with FBS, HS, and penicillin-streptomycin.
-
Plate the cells in 24-well plates at a density of 2 x 10^5 cells/well.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment:
-
After 48-72 hours of culture, replace the medium with serum-free DMEM.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for a defined period (e.g., 4, 12, or 24 hours).
-
-
Sample Collection and Analysis:
In Vivo Investigation: Prolactin Secretion in a Rat Model
This protocol outlines the procedure for assessing the in vivo effects of this compound on circulating prolactin levels in rats.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Sterile saline solution
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
-
Blood collection supplies (e.g., tail vein catheters or decapitation)
-
Centrifuge
-
Prolactin ELISA kit
Procedure:
-
Animal Preparation:
-
Acclimatize male or female Sprague-Dawley rats to the experimental conditions for at least one week.
-
For serial blood sampling, implant jugular vein catheters 2-3 days prior to the experiment.
-
-
Drug Administration:
-
Dissolve this compound in sterile saline.
-
Administer a range of doses of this compound via IV or IP injection. Include a saline-injected control group.
-
-
Blood Sampling:
-
Collect blood samples at baseline (before injection) and at various time points post-injection (e.g., 15, 30, 60, 120 minutes).
-
If using tail vein sampling, minimize stress to the animal.
-
-
Plasma Preparation:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Prolactin Measurement:
Visualizations
Caption: Signaling pathways regulating prolactin secretion from anterior pituitary lactotrophs.
Caption: Experimental workflows for in vitro and in vivo investigation of prolactin secretion.
Caption: Hypothesized mechanism of this compound-mediated modulation of prolactin secretion.
References
- 1. Physiology, Prolactin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of GABA receptors in the hypothalamus stimulates secretion of growth hormone and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in prolactin release caused by GABA and endogenous GABA increase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of prolactin release in rats by GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sceti.co.jp [sceti.co.jp]
- 8. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Aminobutylphosphonic Acid Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of 4-Aminobutylphosphonic acid (4-ABP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-ABP) and what is its primary mechanism of action in vitro?
This compound is a phosphonic acid analogue of gamma-aminobutyric acid (GABA). Its primary mechanism of action in vitro is as a ligand for the GABA-B receptor.[1] It is often used in research to study the regulation of prolactin secretion and for differential GABA receptor research.[1]
Q2: What is the typical effective concentration range for 4-ABP in in vitro experiments?
The optimal concentration of 4-ABP can vary significantly depending on the cell type, experimental model, and the specific endpoint being measured. Based on data from other GABA-B receptor antagonists, a starting concentration range of 10 µM to 1 mM is recommended for initial experiments. For instance, the GABA-B antagonist CGP 35348 has been used in concentrations ranging from 100 µM to 1 mM in in vitro studies. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of 4-ABP?
This compound is typically a white powder.[1] For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent. 4-ABP is soluble in water. A stock solution of 100 mg/mL (653.08 mM) in water can be prepared, potentially requiring sonication to fully dissolve.[2] It is advisable to filter-sterilize the stock solution before adding it to your cell culture medium.
Q4: What are the potential cytotoxic effects of 4-ABP?
While specific cytotoxicity data for 4-ABP is limited, aminophosphonic acid derivatives, in general, can exhibit cytotoxic effects at higher concentrations. It is essential to determine the cytotoxic profile of 4-ABP in your specific cell line using a cell viability assay, such as the MTT assay. This will help you distinguish between a specific antagonistic effect on the GABA-B receptor and a non-specific effect due to cytotoxicity.
Q5: How can I confirm that the observed effects are mediated by the GABA-B receptor?
To confirm the specificity of 4-ABP's action, you can perform several control experiments:
-
Use a known GABA-B agonist: Co-treatment with a known GABA-B agonist, such as baclofen, should counteract the effects of 4-ABP.
-
Use a different GABA-B antagonist: Compare the effects of 4-ABP with another well-characterized GABA-B antagonist.
-
Use a cell line lacking GABA-B receptors: If available, testing 4-ABP on a cell line that does not express GABA-B receptors can help rule out off-target effects.
Troubleshooting Guides
Guide 1: No Observed Effect of 4-ABP
| Potential Cause | Troubleshooting Step | Verification |
| Incorrect Concentration | Perform a dose-response experiment with a wide range of 4-ABP concentrations (e.g., 1 µM to 5 mM). | Identify an effective concentration range. |
| Compound Instability | Prepare fresh stock solutions of 4-ABP for each experiment. Assess the stability of 4-ABP in your specific cell culture medium over the duration of the experiment. | Consistent results with freshly prepared solutions. |
| Low GABA-B Receptor Expression | Verify the expression of GABA-B receptors in your cell line using techniques like Western blot, qPCR, or immunocytochemistry. | Detectable levels of GABA-B receptor protein or mRNA. |
| Cellular Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. | Normal cell morphology and growth rate in control wells. |
| Assay Sensitivity | The chosen experimental endpoint may not be sensitive enough to detect the effects of GABA-B receptor antagonism. Consider using a more direct measure of GABA-B receptor activity, such as measuring changes in downstream signaling molecules (e.g., cAMP levels). | A more sensitive assay shows a response to 4-ABP. |
Guide 2: High Cell Death or Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step | Verification |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value of 4-ABP for your cell line. Use concentrations well below the cytotoxic range for your functional assays. | Clear dose-dependent cytotoxicity observed, allowing for the selection of non-toxic concentrations. |
| Solvent Toxicity | If using a solvent other than water, ensure the final concentration of the solvent in the culture medium is not toxic to the cells. Run a solvent control. | No significant cell death in the solvent control group. |
| Contamination | Ensure that the 4-ABP stock solution and all other reagents are sterile. | No signs of microbial contamination in the cell cultures. |
| Off-Target Effects | At high concentrations, 4-ABP may have off-target effects leading to cell death. | Use the lowest effective concentration determined from your dose-response studies. |
Data Presentation
Table 1: Recommended Starting Concentrations for 4-ABP in In Vitro Experiments
| Experimental Model | Recommended Starting Concentration Range | Notes |
| Cultured Neurons | 10 µM - 1 mM | Monitor for changes in neuronal firing or synaptic transmission. |
| Recombinant Cell Lines (expressing GABA-B receptors) | 1 µM - 500 µM | Endpoint could be a second messenger assay (e.g., cAMP). |
| Cell Viability/Cytotoxicity Assays | 1 µM - 10 mM | To determine the toxic concentration range. |
Table 2: Example IC50 Values for other GABA-B Receptor Antagonists
| Compound | IC50 Value (µM) | Experimental System |
| CGP 54062 | 0.013 | GABA-B binding assay |
| CGP 46381 | 4.9 | GABA-B binding assay |
| CGP 35348 | 34 | GABA-B binding assay |
| CGP 36742 | 36 | GABA-B binding assay |
This table provides context for the potential potency of GABA-B antagonists. The IC50 for 4-ABP in your system must be determined empirically.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of 4-ABP using the MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of 4-ABP in culture medium. A typical concentration range to test for cytotoxicity would be from 1 µM to 10 mM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 4-ABP. Include a vehicle control (medium with the same concentration of solvent used to dissolve 4-ABP, if any) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Mandatory Visualization
GABA-B Receptor Signaling Pathway
References
4-Aminobutylphosphonic acid stability and solubility in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and solubility of 4-Aminobutylphosphonic acid in physiological buffers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate its use in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
This compound is highly soluble in water. One source indicates a solubility of 100 mg/mL in water, which suggests it is likely to have good solubility in most aqueous physiological buffers.[1] However, the exact solubility can be influenced by the pH and the ionic strength of the buffer.
Q2: How should I prepare a stock solution of this compound?
Due to its high aqueous solubility, sterile, purified water is a suitable solvent for preparing a stock solution.[1] For biological experiments, it is recommended to filter-sterilize the solution through a 0.22 µm filter after preparation.
Q3: What are the recommended storage conditions for this compound solutions?
For long-term stability, it is recommended to store stock solutions of this compound at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: To which receptor does this compound bind and what is its primary mechanism of action?
This compound is a ligand for the GABA B receptor. As an analog of δ-aminovaleric acid, it inhibits GABA B receptor binding.[2] This interaction initiates a signaling cascade involving G-proteins, leading to the modulation of downstream effectors like adenylyl cyclase and ion channels.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the solution upon storage, especially at lower temperatures. | The concentration of the solution may exceed its solubility limit at that specific temperature and buffer composition. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. |
| Inconsistent or unexpected results in biological assays. | The compound may have degraded due to improper storage or handling. The pH of the experimental buffer could be affecting the compound's stability or activity. | Prepare fresh solutions from a new stock. Ensure that the pH of all buffers is verified and consistent across experiments. Perform a stability test of the compound under your specific experimental conditions. |
| Difficulty in achieving the desired concentration in a specific physiological buffer. | The ionic strength or specific components of the buffer may be reducing the solubility compared to water. | Try preparing a concentrated stock solution in water first and then diluting it into the physiological buffer. If solubility is still an issue, a slight adjustment of the buffer's pH (if experimentally permissible) might improve solubility. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Temperature | Concentration | Notes |
| Water | Not Specified | 100 mg/mL (653.08 mM) | [1] Ultrasonic assistance may be needed. |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25°C | Data not available. Expected to be high based on water solubility. | It is recommended to experimentally determine the solubility for your specific buffer composition. |
Stability of this compound Solutions
| Storage Temperature | Duration | Solvent | Recommendation |
| -80°C | 6 months | Water | [1] Recommended for long-term storage. |
| -20°C | 1 month | Water | [1] Suitable for short-term storage. |
| Room Temperature | Not Specified | Aqueous Solution | Stability at room temperature for extended periods has not been reported and should be determined experimentally. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Isothermal Equilibrium Method
This protocol outlines a general procedure for determining the solubility of this compound in a physiological buffer such as PBS (pH 7.4).
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a constant temperature.
Materials:
-
This compound powder
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Vials with tight-fitting caps
-
Shaking incubator or orbital shaker set to 25°C
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the physiological buffer in a sealed vial. The excess solid should be clearly visible.
-
Prepare several replicate vials.
-
-
Equilibration:
-
Place the vials in a shaking incubator at 25°C for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the collected supernatant at high speed to remove any remaining undissolved solid.
-
-
Quantification:
-
Accurately dilute the clear supernatant with the physiological buffer to a concentration that falls within the linear range of a pre-determined calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Express the solubility in mg/mL or M.
-
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
This protocol describes a general approach for assessing the stability of this compound in a physiological buffer under specific conditions (e.g., temperature, pH). A stability-indicating method is one that can separate the parent compound from its degradation products.
Objective: To evaluate the stability of this compound in solution over time and under specific stress conditions.
Materials:
-
A solution of this compound in the desired physiological buffer at a known concentration.
-
Temperature-controlled chambers (e.g., incubators, water baths).
-
pH meter.
-
HPLC system with a PDA or MS detector.
-
Reagents for forced degradation (e.g., HCl, NaOH, H₂O₂).
Procedure:
-
Method Development (if a specific method is not available):
-
Develop an HPLC method capable of separating this compound from potential degradation products. A reversed-phase C18 column is often a good starting point. The mobile phase may consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.
-
Perform forced degradation studies to generate degradation products and confirm the method's ability to separate them from the parent peak.[4][5][6]
-
Acid/Base Hydrolysis: Treat the solution with HCl and NaOH.
-
Oxidation: Treat the solution with hydrogen peroxide.
-
Thermal Stress: Expose the solution to elevated temperatures.
-
-
-
Stability Study:
-
Prepare a solution of this compound in the physiological buffer of interest.
-
Divide the solution into several aliquots and store them under the desired stability conditions (e.g., 4°C, 25°C, 40°C).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each storage condition.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
Visualizations
GABA B Receptor Signaling Pathway
This compound acts as a ligand for the GABA B receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to the GABA B1 subunit, in conjunction with the GABA B2 subunit, initiates the dissociation of the associated heterotrimeric G-protein (Gαi/o and Gβγ). The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). These actions result in neuronal hyperpolarization and reduced neurotransmitter release, respectively.
Caption: GABA B Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Solubility Determination
The determination of solubility is a critical step in the preclinical assessment of a compound. The isothermal equilibrium method is a reliable approach to ascertain the saturation solubility of a compound in a given solvent system. The workflow involves equilibrating an excess of the solid compound with the solvent, followed by separation of the saturated solution and quantification of the dissolved compound.
Caption: Workflow for Determining the Aqueous Solubility of this compound.
Logical Flow for Stability Assessment
Assessing the stability of a compound in solution is crucial for ensuring the reliability of experimental results and for determining appropriate storage conditions. A forced degradation study is often performed to develop a stability-indicating analytical method, which is then used to monitor the degradation of the compound over time under various environmental conditions.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. This compound ≥99% | 35622-27-6 [sigmaaldrich.com]
- 3. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
proper storage and handling of 4-Aminobutylphosphonic acid powder
This technical support center provides guidance on the proper storage, handling, and troubleshooting for experiments involving 4-Aminobutylphosphonic acid powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C4H12NO3P. It is a white powder and is an analogue of gamma-aminobutyric acid (GABA).
Q2: What are the primary hazards associated with this compound powder?
This compound is classified as a hazardous substance. The primary hazards include:
Q3: What personal protective equipment (PPE) should be worn when handling this powder?
To ensure safety, the following personal protective equipment is recommended:
-
Respiratory protection: A dust mask (type N95 or equivalent) is advised to prevent inhalation of the powder.
-
Hand protection: Chemical-resistant gloves are necessary to prevent skin contact.
-
Eye protection: Safety glasses or goggles should be worn to protect against eye irritation.
-
Skin and body protection: A lab coat or other protective clothing should be worn.
Q4: What are the recommended storage conditions for this compound powder?
The powder should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] While a specific temperature range is not consistently provided in available literature, a "cool" environment is recommended. For long-term stability of stock solutions, storage at -20°C for up to one month or -80°C for up to six months has been suggested.[4]
Q5: Is this compound powder hygroscopic?
There is no specific data available classifying the hygroscopicity of this compound. However, as a precaution, it is best to handle it in a low-humidity environment and to always keep the container tightly sealed to prevent moisture absorption.
Troubleshooting Guides
Issue 1: The this compound powder is not dissolving as expected.
Possible Causes:
-
Incorrect solvent choice: The solubility of this compound can vary significantly between different solvents.
-
Insufficient solvent volume: The amount of solvent may not be enough to dissolve the quantity of powder used.
-
Low temperature: Solubility often decreases at lower temperatures.
-
Impure compound: The presence of impurities can affect solubility.
Solutions:
-
Verify Solvent Compatibility: While specific quantitative data is limited, a systematic approach to test solubility in common laboratory solvents such as water, ethanol, and DMSO is recommended.
-
Increase Solvent Volume: Gradually add more solvent to the mixture while stirring to see if the powder dissolves.
-
Gentle Warming: If the compound is stable at higher temperatures, gentle warming and stirring can aid dissolution. Always check the compound's stability information before applying heat.
-
Sonication: Using a sonicator can help to break up clumps and increase the rate of dissolution.
-
Check Purity: If solubility issues persist, consider verifying the purity of the powder using an appropriate analytical method.
Issue 2: Inconsistent experimental results are being observed.
Possible Causes:
-
Degradation of the compound: Improper storage or handling may have led to the degradation of the this compound.
-
Inaccurate weighing: Errors in weighing the powder will lead to incorrect concentrations and affect results.
-
Contamination: Contamination of the powder or the solution can interfere with experiments.
Solutions:
-
Assess Compound Stability: Review the storage conditions and age of the powder. If degradation is suspected, it is advisable to use a fresh batch.
-
Verify Weighing Technique: Ensure the balance is properly calibrated and that proper weighing techniques are used to minimize errors.
-
Maintain a Clean Workspace: Work in a clean and controlled environment to prevent contamination of your samples.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H12NO3P |
| Molecular Weight | 153.12 g/mol [2] |
| Appearance | White powder[1][5] |
| Purity | ≥99% (typical)[1][5] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Respiratory | Dust mask (N95 or equivalent) |
| Hands | Chemical-resistant gloves |
| Eyes | Safety glasses or goggles |
| Skin | Lab coat |
Experimental Protocols
Protocol 1: General Method for Determining the Solubility of this compound Powder
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected solvent (e.g., deionized water, ethanol, DMSO)
-
Analytical balance
-
Vials or test tubes
-
Magnetic stirrer and stir bars (or vortex mixer)
-
Temperature-controlled environment (e.g., water bath)
-
Filtration system (e.g., syringe filters)
Procedure:
-
Prepare a Saturated Solution:
-
Accurately weigh a known amount of this compound powder and add it to a known volume of the selected solvent in a vial. Start with an excess of the powder to ensure a saturated solution is formed.
-
Seal the vial and place it in a temperature-controlled environment (e.g., 25°C).
-
Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separate the Undissolved Solid:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantify the Dissolved Solute:
-
Accurately weigh an empty, dry container.
-
Transfer the filtered solution to the pre-weighed container and record the total weight.
-
Evaporate the solvent from the solution using an appropriate method (e.g., gentle heating in a fume hood, rotary evaporator).
-
Once the solvent is completely evaporated, weigh the container with the dried solute.
-
-
Calculate Solubility:
-
The weight of the dissolved solute is the final weight of the container minus the initial weight of the empty container.
-
Solubility can be expressed in g/L or mg/mL by dividing the mass of the dissolved solute by the volume of the solvent used.
-
Protocol 2: General Method for Assessing the Stability of this compound Powder
Objective: To evaluate the stability of this compound powder under specific storage conditions over time.
Materials:
-
This compound powder from a single batch
-
Climate-controlled storage chambers (e.g., incubators, ovens)
-
Analytical method for quantifying the compound (e.g., HPLC)
-
Appropriate vials with secure closures
Procedure:
-
Initial Analysis (Time Zero):
-
Analyze a sample of the initial batch of this compound powder to determine its initial purity and to serve as the baseline.
-
-
Sample Preparation and Storage:
-
Divide the powder into multiple samples and place them in appropriate vials.
-
Store the vials under different conditions to be tested (e.g., elevated temperature, high humidity, exposure to light). Include a control sample stored under recommended conditions (cool, dry, dark).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one sample from each storage condition.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC) to determine the purity and identify any degradation products.
-
-
Data Evaluation:
-
Compare the results from each time point to the initial (time zero) analysis.
-
A significant decrease in the purity of the main compound or the appearance of new peaks in the chromatogram indicates degradation.
-
This data can be used to establish a recommended shelf-life and optimal storage conditions.
-
Mandatory Visualizations
Caption: General experimental workflow for using this compound powder.
Caption: Troubleshooting guide for inconsistent experimental results.
Caption: A simplified potential degradation pathway for this compound.
References
Technical Support Center: Optimizing 4-Aminobutylphosphonic Acid Binding Assays
Welcome to the technical support center for researchers utilizing 4-Aminobutylphosphonic acid in binding assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of this compound?
This compound is a known ligand for the GABA-B receptor.[1][2][3][4] It acts as a phosphonic acid analogue of delta-aminovaleric acid and inhibits GABA-B receptor binding.[1][2][3][4]
Q2: What are the potential sources of non-specific binding in my assay?
High non-specific binding can obscure your specific signal.[5] Potential causes include:
-
Radioligand Issues: High concentrations or impurities in the radiolabeled ligand can increase non-specific interactions. Hydrophobic ligands also tend to exhibit higher non-specific binding.
-
Tissue/Cell Preparation: Excessive amounts of membrane protein can contribute to non-specific binding. Inadequate homogenization and washing can leave behind endogenous ligands and other interfering substances.[5]
-
Assay Conditions: Suboptimal incubation times, temperatures, and buffer compositions can all increase non-specific binding.[5]
-
Filter and Apparatus: The radioligand may bind to the filters or the assay plates themselves.
Q3: How can I differentiate between GABA-A, GABA-B, and GABA-C receptor binding?
To ensure you are specifically measuring binding to the GABA-B receptor, it is crucial to include selective competitors in your assay design. The pharmacology of these receptors is distinct:
-
GABA-A receptors are blocked by antagonists like bicuculline (B1666979).[6]
-
GABA-B receptors are activated by baclofen (B1667701) and antagonized by compounds like saclofen (B1680481) and phaclofen.[7]
-
GABA-C receptors are insensitive to both bicuculline and baclofen.[6]
By running parallel experiments with these selective compounds, you can isolate the GABA-B-specific binding of this compound.
Troubleshooting Guides
Problem 1: High Non-Specific Binding
High non-specific binding is a common issue that can mask the true specific binding signal.
Binding Affinity of GABAergic Compounds
| Compound | Receptor Target | IC50 (µM) | Ki (µM) |
| GABA | GABA-A | 0.03 | - |
| 3-Aminopropanesulfonic acid (APS) | GABA-A | 0.04 | - |
| Imidazoleacetic acid (IMA) | GABA-A | 0.4 | - |
| Muscimol | GABA-A | - | - |
| CGP27492 (Phosphinic acid analogue of GABA) | GABA-B | 0.0024 | - |
| CGP35024 (Methyl phosphinic acid analogue) | GABA-B | - | - |
| CGP36742 (3-Aminopropyl-n-butyl-phosphinic acid) | GABA-B / GABA-C | 38 / 62 | - |
Troubleshooting Steps & Solutions
| Potential Cause | Solution |
| Radioligand Concentration Too High | Titrate the radioligand concentration. A good starting point is at or below the Kd value. |
| Radioligand Impurity | Ensure the radiochemical purity of your ligand is high (typically >90%). |
| Excessive Membrane Protein | Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg.[5] |
| Suboptimal Incubation Conditions | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding, but ensure equilibrium is reached for specific binding. |
| Inappropriate Buffer Composition | Modify the assay buffer. Including agents like bovine serum albumin (BSA) can help reduce non-specific interactions. |
| Filter Binding | Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. |
Problem 2: Low or No Specific Binding Signal
A weak or absent specific binding signal can be due to a variety of factors related to the reagents or the experimental setup.
Troubleshooting Steps & Solutions
| Potential Cause | Solution |
| Low Receptor Density | Confirm the presence and activity of the GABA-B receptor in your tissue/cell preparation. Consider using a system known to have high receptor expression for initial assay development. |
| Degraded Receptor Preparation | Prepare fresh membranes and store them properly at -80°C. Avoid repeated freeze-thaw cycles. |
| Inactive Radioligand | Check the age and storage conditions of your radioligand. Degradation can lead to decreased specific activity and purity. |
| Inefficient Separation of Bound and Free Ligand | If using filtration, ensure rapid washing with ice-cold buffer to minimize dissociation of the bound ligand. If using centrifugation, ensure complete pelleting of the membranes.[5] |
| Incorrect Competitor Concentration | Use a saturating concentration of a known high-affinity GABA-B receptor ligand (e.g., baclofen) to define non-specific binding. |
Experimental Protocols
Radioligand Displacement Assay for GABA-B Receptor Binding
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABA-B receptor using [3H]-GABA as the radioligand.
Materials:
-
Rat brain membranes (or other tissue/cell preparation expressing GABA-B receptors)
-
[3H]-GABA (Radioligand)
-
Unlabeled GABA (for determining non-specific binding and for standard curve)
-
This compound (Test compound)
-
Baclofen (Positive control for GABA-B receptor binding)
-
Bicuculline (To block binding to GABA-A receptors)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: Prepare assay tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add [3H]-GABA to the assay tube.
-
Non-Specific Binding: Add [3H]-GABA and a saturating concentration of unlabeled GABA (e.g., 100 µM).
-
Competitive Binding: Add [3H]-GABA and varying concentrations of this compound.
-
Note: To ensure specificity for GABA-B receptors, all assay tubes should contain a concentration of bicuculline sufficient to block GABA-A receptors (e.g., 100 µM).[9]
-
-
Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at 4°C for a predetermined time to reach equilibrium (e.g., 20-30 minutes).
-
Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Washing: Wash the filters quickly with multiple volumes of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
Visualizations
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor activation leads to the modulation of downstream effectors.
Experimental Workflow for Radioligand Displacement Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Flow for Troubleshooting High Non-Specific Binding
Caption: A logical approach to troubleshooting high non-specific binding.
References
- 1. This compound =99 35622-27-6 [sigmaaldrich.com]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. GABAA receptor open-state conformation determines non-competitive antagonist binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA‐ρ receptors: distinctive functions and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAC Receptors [sigmaaldrich.com]
- 7. GABAB receptor - Wikipedia [en.wikipedia.org]
- 8. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of 4-Aminobutylphosphonic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Aminobutylphosphonic acid (4-ABP) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Formulation & Administration
Q1: What is the recommended solvent for preparing this compound for in vivo administration?
A1: this compound is a polar molecule and is expected to be soluble in aqueous solutions. For in vivo studies, sterile Phosphate-Buffered Saline (PBS) at a physiological pH of 7.4 is the recommended solvent. It is crucial to ensure complete dissolution of the compound before administration. If you encounter solubility issues, gentle warming or sonication may aid in dissolution. Always filter the final solution through a 0.22 µm sterile filter before injection to remove any potential particulates.
Q2: I am observing precipitation of 4-ABP in my stock solution. What should I do?
A2: Precipitation can occur due to several factors, including low temperature or high concentration.
-
Troubleshooting Steps:
-
Warm the solution: Gently warm the solution to 37°C to see if the precipitate redissolves.
-
Check the concentration: If precipitation persists, you may be exceeding the solubility limit of 4-ABP in your chosen vehicle. Consider preparing a more dilute solution.
-
pH adjustment: Although PBS should buffer the solution, extreme pH values can affect the solubility of aminophosphonic acids. Verify the pH of your final formulation.
-
Fresh preparation: It is always recommended to use freshly prepared solutions for in vivo experiments to ensure stability and prevent precipitation. Stock solutions of this compound are best stored at -20°C for one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]
-
Q3: What is the appropriate route of administration for 4-ABP in animal models?
A3: The optimal route of administration depends on the specific research question and the target tissue.
-
Intraperitoneal (IP) Injection: This is a common and relatively straightforward route for systemic administration in rodents. It allows for rapid absorption into the bloodstream.
-
Intravenous (IV) Injection: This route ensures immediate and 100% bioavailability, bypassing absorption barriers. It is suitable for studies requiring precise control over plasma concentrations.
-
Direct Central Nervous System (CNS) Administration: Due to the challenges of crossing the blood-brain barrier, direct administration methods such as intracerebroventricular (ICV) or intrathecal (IT) injections may be necessary for studies targeting the brain and spinal cord.
2. Blood-Brain Barrier (BBB) Penetration
Q4: Is this compound expected to cross the blood-brain barrier?
A4: Based on its physicochemical properties, 4-ABP is a small, polar molecule, which generally predicts poor passive diffusion across the blood-brain barrier (BBB). The presence of the phosphonic acid and amino groups makes it hydrophilic. However, some small aminophosphonic acids have shown the potential to interact with and even increase the permeability of the BBB in vitro.[2][3] For instance, aminomethylphosphonic acid (AMPA), a structural analog, has been shown to increase BBB permeability.[2][3] Additionally, another analog, 3-aminopropylphosphonate (3-APP), has been observed to accumulate in ex vivo brain slices.[4] It is possible that 4-ABP may be a substrate for amino acid or phosphate (B84403) transporters at the BBB. However, without specific in vivo data, it is advisable to assume that systemic administration will result in low CNS exposure.
Q5: My systemically administered 4-ABP is not showing the expected effects in the CNS. What could be the reason?
A5: This is a common challenge with hydrophilic compounds.
-
Troubleshooting Steps:
-
Verify BBB penetration: If possible, perform pharmacokinetic studies to measure the concentration of 4-ABP in the brain tissue and cerebrospinal fluid (CSF) following systemic administration.
-
Consider alternative delivery strategies:
-
Direct CNS administration: As mentioned in A3, ICV or IT injections can bypass the BBB.
-
Formulation with BBB-penetrating enhancers: While more complex, formulation strategies involving liposomes or nanoparticles functionalized with targeting ligands for BBB transporters could be explored.
-
-
Use of a positive control: To validate your experimental setup, consider using a known brain-penetrant GABA-B receptor antagonist, such as CGP 35348, as a positive control.[5][6]
-
3. Stability and Metabolism
Q6: How stable is this compound in physiological conditions?
Q7: Is 4-ABP likely to be metabolized in vivo?
A7: The phosphonate (B1237965) group in 4-ABP is expected to be resistant to metabolism. However, the rest of the molecule could potentially undergo metabolic transformations. Without specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies for 4-ABP, its metabolic fate remains to be determined.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H12NO3P | [7] |
| Molecular Weight | 153.12 g/mol | [7] |
| Appearance | White powder | [8][9] |
| Computed LogP | -4.1 | [7] |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Rats
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles (23-25 gauge for rats)[10]
-
-
Procedure:
-
Calculate the required amount of 4-ABP based on the desired dose and the number of animals.
-
Weigh the 4-ABP powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS (pH 7.4) to the tube.
-
Vortex the solution until the 4-ABP is completely dissolved. If necessary, gently warm the solution to 37°C.
-
Draw the solution into a sterile syringe through a 0.22 µm sterile filter.
-
The solution is now ready for intraperitoneal administration. Administer a volume not exceeding 10 ml/kg body weight.[10]
-
Administer the injection into the lower right quadrant of the abdomen to avoid damaging the bladder or cecum.[10]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of glyphosate and aminomethylphosphonic acid on an isogeneic model of the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accumulation of 3‐aminopropylphosphonate in the ex vivo brain observed by phosphorus‐31 nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 6. CGP35348 | 123690-79-9 | Benchchem [benchchem.com]
- 7. This compound | C4H12NO3P | CID 1726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound ≥99% | 35622-27-6 [sigmaaldrich.com]
- 9. This compound ≥99% | 35622-27-6 [sigmaaldrich.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
avoiding degradation of 4-Aminobutylphosphonic acid in solution
Welcome to the technical support center for 4-Aminobutylphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of aminophosphonic acids, the primary factors of concern are:
-
pH: Highly acidic or basic conditions can promote the hydrolysis of the carbon-phosphorus (C-P) bond.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidizing Agents: The amino group can be susceptible to oxidation.
-
Light: Prolonged exposure to UV or high-intensity light may induce photolytic degradation.
Q2: What is the optimal pH range for storing solutions of this compound?
A2: For maximal stability, it is recommended to maintain the pH of the solution in the neutral to slightly acidic range (pH 5-7). A study on various aminoalkylphosphonic acids demonstrated that some analogues undergo partial decomposition under strongly basic conditions (e.g., 2 M KOH) at elevated temperatures.[1] While this compound was not specifically tested, this suggests that avoiding harsh pH extremes is crucial.
Q3: How should I store my this compound solutions?
A3: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquot the solution into tightly sealed containers and store frozen at -20°C or below. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Q4: I've noticed a change in the clarity or color of my this compound solution. What could be the cause?
A4: A change in the physical appearance of the solution, such as discoloration or the formation of precipitates, could indicate degradation or contamination. This may be due to exposure to inappropriate pH, temperature, light, or the presence of contaminants that could catalyze degradation reactions. It is recommended to discard the solution and prepare a fresh one.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency/Concentration Over Time | Chemical degradation due to improper storage conditions (pH, temperature, light). | 1. Verify the pH of the storage buffer. Adjust to a neutral or slightly acidic pH if necessary.2. Ensure the solution is stored at the recommended temperature (refrigerated for short-term, frozen for long-term).3. Protect the solution from light exposure.4. Perform a forced degradation study (see Experimental Protocols) to identify the specific stress factor causing instability. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | 1. Review the storage conditions and handling procedures.2. Attempt to identify the degradation products. A common degradation pathway for some aminophosphonic acids under harsh conditions is the cleavage of the C-P bond, which would release inorganic phosphate.[1]3. Use the stability-indicating HPLC method provided in the Experimental Protocols section to monitor the purity of your solution. |
| Variability in Experimental Results | Inconsistent concentration of this compound due to degradation. | 1. Prepare fresh solutions for each experiment or use aliquots from a properly stored stock solution that has been validated for stability over the intended period of use.2. Always use a validated analytical method to confirm the concentration of the solution before use. |
Potential Degradation Pathway
Based on the known reactivity of similar compounds, a potential degradation pathway for this compound under harsh hydrolytic (acidic or basic) or oxidative conditions is proposed. The primary point of cleavage is the C-P bond, which is a known vulnerability in some aminophosphonic acids under stress.[1]
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
To ensure the stability of your this compound solutions, it is advisable to perform a forced degradation study. This involves subjecting the solution to various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[2][3][4]
Forced Degradation Study Protocol
This protocol outlines the steps to assess the stability of this compound under various stress conditions.
Objective: To identify the conditions under which this compound degrades and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with UV or Mass Spectrometric detector
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in a heat-stable container at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, using a suitable HPLC method (see below).
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating HPLC Method
Since this compound lacks a strong chromophore, direct UV detection can be challenging. A common approach for analyzing aminophosphonic acids is pre-column derivatization followed by HPLC with fluorescence or UV detection.
Objective: To quantify this compound and separate it from its potential degradation products.
Methodology Outline (using FMOC-Cl derivatization):
-
Derivatization Reagent: Prepare a solution of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetonitrile.
-
Sample Preparation:
-
Take a known volume of the sample from the forced degradation study.
-
Adjust the pH to ~9.0 using a borate (B1201080) buffer.
-
Add the FMOC-Cl solution and allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction by adding an amino-containing reagent like glycine.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Phosphate or acetate (B1210297) buffer.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A suitable gradient to separate the derivatized product from degradation products and excess reagent.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength for the FMOC derivative (e.g., ~265 nm).
-
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it is stability-indicating. This means that the peaks for any degradation products are well-resolved from the peak for the intact drug.
This technical support guide provides a starting point for addressing the stability of this compound in solution. For critical applications, it is essential to perform specific stability studies under conditions that mimic the intended use and storage of the solution.
References
identifying potential artifacts in 4-Aminobutylphosphonic acid electrophysiology
Welcome to the technical support center for the use of 4-Aminobutylphosphonic acid (4-ABP) in electrophysiological studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve potential artifacts and common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-ABP) and what is its primary mechanism of action in electrophysiology?
This compound is a chemical compound that acts as a ligand for GABA-B receptors.[1][2] In electrophysiological studies, it is primarily used to modulate the activity of these receptors to investigate their role in synaptic transmission and neuronal excitability. As a GABA-B receptor ligand, it can be used to either mimic or block the effects of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), at these specific receptors.
Q2: How should I prepare and store 4-ABP for my experiments?
Q3: What are the known off-target or non-specific effects of 4-ABP?
While 4-ABP is known as a GABA-B receptor ligand, like many pharmacological agents, it may have off-target effects, especially at higher concentrations. Although specific non-specific effects of 4-ABP are not extensively documented in readily available literature, researchers should be mindful of potential interactions with other receptors or ion channels. It is always advisable to perform control experiments to rule out any non-specific actions in your preparation.
Q4: Can 4-ABP affect the pH of my recording solution?
Yes, as a phosphonic acid derivative, 4-ABP can potentially alter the pH of your artificial cerebrospinal fluid (aCSF). It is critical to measure and adjust the pH of your final working solution after adding 4-ABP to ensure it is within the physiological range (typically 7.3-7.4). Failure to do so can lead to significant artifacts in your recordings, as many ion channels and receptors are sensitive to changes in pH.
Troubleshooting Guide
| Observed Problem/Artifact | Potential Cause | Troubleshooting Steps |
| Gradual, slow drift in baseline current or voltage after 4-ABP application. | 1. pH shift in aCSF: 4-ABP may have altered the pH of the recording solution. 2. Slow, non-specific binding: The compound might be slowly binding to the glass of the perfusion lines or the recording chamber. 3. Instability of the compound: 4-ABP may not be stable in the aCSF over the duration of a long experiment. | 1. Verify and buffer pH: After adding 4-ABP, re-measure and adjust the pH of your aCSF to the desired physiological level. 2. Pre-incubate the recording chamber: Before starting the recording, perfuse the chamber with the 4-ABP-containing solution for a period to allow for any non-specific binding to equilibrate. 3. Prepare fresh solution: Make a fresh solution of 4-ABP immediately before the experiment. |
| Unexpected changes in neuronal firing rate or membrane potential that are inconsistent with GABA-B receptor activation/inhibition. | 1. Off-target effects: At the concentration used, 4-ABP might be affecting other ion channels or receptors. 2. Solvent effects: If a solvent other than water was used to dissolve 4-ABP, the solvent itself could be affecting the neurons. | 1. Perform a dose-response curve: Determine the lowest effective concentration of 4-ABP to minimize potential off-target effects. 2. Run vehicle controls: Apply the aCSF containing the same concentration of the solvent used to dissolve 4-ABP to ensure it has no effect on its own. |
| Precipitate formation in the aCSF after adding 4-ABP. | 1. Poor solubility: 4-ABP may have limited solubility in your specific aCSF composition, especially if the solution is close to saturation with other salts. 2. Interaction with other compounds: 4-ABP might be reacting with another component in your aCSF. | 1. Prepare a more dilute stock solution: Dissolve 4-ABP in a larger volume of deionized water before adding it to the aCSF. 2. Filter the final solution: Use a 0.22 µm syringe filter to remove any precipitate before the solution enters the perfusion system. 3. Simplify the aCSF: If possible, temporarily remove non-essential components from the aCSF to identify any potential interactions. |
| No observable effect of 4-ABP application. | 1. Degraded compound: The 4-ABP may have degraded due to improper storage or handling. 2. Low receptor expression: The specific neurons being recorded from may not express a sufficient number of GABA-B receptors. 3. Incorrect concentration: The concentration of 4-ABP may be too low to elicit a response. | 1. Use a fresh batch of 4-ABP: Purchase a new vial of the compound and prepare a fresh solution. 2. Confirm receptor presence: Use a positive control (a known GABA-B agonist/antagonist) to confirm the presence and functionality of GABA-B receptors in your preparation. 3. Increase the concentration: Systematically increase the concentration of 4-ABP, while being mindful of potential off-target effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in aCSF
-
Calculate the required mass of 4-ABP for the desired final concentration in your total volume of artificial cerebrospinal fluid (aCSF).
-
Weigh the 4-ABP powder accurately using a calibrated microbalance.
-
Prepare a concentrated stock solution: Dissolve the weighed 4-ABP in a small volume of high-purity deionized water. Gentle vortexing can aid dissolution. If solubility is an issue, a minimal amount of 1M NaOH or 1M HCl can be added dropwise to facilitate dissolution, but be prepared to adjust the final pH.
-
Add the stock solution to the aCSF: While stirring the aCSF, slowly add the 4-ABP stock solution to achieve the final desired concentration.
-
Measure and adjust the pH: Use a calibrated pH meter to measure the pH of the final aCSF solution containing 4-ABP. Adjust the pH to the desired physiological range (e.g., 7.4) using dilute HCl or NaOH.
-
Filter the solution: Pass the final solution through a 0.22 µm syringe filter to remove any potential microprecipitates.
-
Oxygenate the solution: Bubble the aCSF with 95% O2 / 5% CO2 for at least 15-20 minutes before use in brain slice experiments.
Protocol 2: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is a general guideline and may need to be adapted for specific experimental needs.
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated cutting solution.
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature.
-
Transfer to Recording Chamber: Place a single brain slice in the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain a Gigaseal: Using a glass micropipette filled with internal solution, approach a neuron under visual guidance and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Establish Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.
-
Baseline Recording: Record baseline electrophysiological parameters (e.g., resting membrane potential, input resistance, action potential firing properties) for a stable period (e.g., 5-10 minutes).
-
Application of 4-ABP: Switch the perfusion solution to the aCSF containing the desired concentration of 4-ABP.
-
Record Experimental Data: Record the changes in the electrophysiological parameters of interest for the duration of the drug application.
-
Washout: Switch the perfusion back to the control aCSF to wash out the 4-ABP and observe any reversal of its effects.
Visualizations
Caption: Electrophysiology experiment workflow with 4-ABP.
Caption: Troubleshooting logic for 4-ABP electrophysiology.
Caption: Simplified GABA-B receptor signaling pathway.
References
Technical Support Center: Ensuring the Purity of 4-Aminobutylphosphonic Acid for Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to ensure the purity of 4-Aminobutylphosphonic acid, a crucial factor for obtaining reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is generally offered in purities of ≥98% or ≥99%. The most common analytical method cited by suppliers for purity verification is Nuclear Magnetic Resonance (NMR) spectroscopy. It is crucial to always consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.
Q2: What are the potential impurities in this compound?
A2: Potential impurities can originate from the synthetic route used. A common method for synthesizing aminophosphonic acids is the Kabachnik-Fields reaction or similar multi-component reactions. Based on this, likely impurities include:
-
Unreacted starting materials: Such as the corresponding aldehyde, amine, and phosphite (B83602) precursors.
-
Byproducts of side reactions: Including products from self-condensation of the starting materials.
-
Residual solvents: Solvents used during synthesis and purification (e.g., toluene, ethanol (B145695), water).
-
Inorganic salts: From pH adjustments and work-up procedures.
Q3: How can I assess the purity of my this compound sample?
A3: The most reliable methods for assessing the purity of this compound are:
-
Quantitative ¹H NMR (qNMR): This is a primary analytical method that can provide a precise purity value without the need for a reference standard of the analyte itself.
-
High-Performance Liquid Chromatography (HPLC): Particularly using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the main component and any potential impurities.
-
Elemental Analysis: To determine if the elemental composition (C, H, N, P) matches the theoretical values.
Q4: How should I store this compound to maintain its purity?
A4: this compound is a stable, solid compound. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues users might encounter during their experiments.
Purity and Analytical Issues
Q: My ¹H NMR spectrum shows unexpected peaks. What should I do?
A:
-
Identify the solvent peaks: Ensure the unexpected peaks are not from residual solvents used for NMR (e.g., DMSO-d₆, D₂O) or from the synthesis/purification process.
-
Compare with a reference spectrum: If available, compare your spectrum to a known pure reference spectrum of this compound.
-
Check for common impurities: Based on the likely synthesis route, the impurities could be starting materials. Check the chemical shifts of these potential impurities.
-
Consider water: A broad peak may indicate the presence of water. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the water peak (and any other exchangeable protons like -OH and -NH₂) to disappear or shift, helping in its identification.
-
Perform 2D NMR: Techniques like COSY and HSQC can help in elucidating the structure of the impurities.
Q: I am having trouble developing an HPLC method for this compound. Can you provide a starting point?
A: Due to its polar and zwitterionic nature, a standard reversed-phase HPLC method may not be effective. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended.
Table 1: Example HILIC HPLC Method for this compound
| Parameter | Recommended Condition |
| Column | HILIC column (e.g., silica-based with a polar stationary phase) |
| Mobile Phase A | Acetonitrile with 0.1% formic acid |
| Mobile Phase B | Water with 0.1% formic acid and 50 mM ammonium (B1175870) formate |
| Gradient | Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase Mobile Phase B. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) |
Experimental and Reproducibility Issues
Q: I am observing inconsistent results in my GABA receptor binding assays. Could the purity of this compound be the cause?
A: Yes, impurities can significantly impact the results of biological assays.[1] Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Q: My results suggest a higher potency of this compound than reported in the literature. Why could this be?
A: This could be due to an impurity that is more potent than this compound itself. Even a small amount of a highly active impurity can lead to an overestimation of the compound's potency. It is recommended to use an orthogonal purity analysis method (e.g., LC-MS) to check for any co-eluting or unobserved impurities by NMR.
Q: I am seeing poor reproducibility in my cell-based assays in general. What are some common factors to consider?
A: Reproducibility issues in cell-based assays can arise from several factors unrelated to the purity of your compound.[2] These include:
-
Cell-related issues: Cell line misidentification, cross-contamination, high passage number leading to genetic drift, and mycoplasma contamination.
-
Experimental conditions: Variations in cell seeding density, incubation times, and reagent concentrations.
-
Technical execution: Inconsistent pipetting, edge effects in multi-well plates, and improper storage of reagents.[2]
Experimental Protocols
Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol provides a general procedure for determining the purity of this compound using qNMR with an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Caption: Workflow for purity determination by quantitative ¹H NMR.
Protocol 2: Purification of this compound by Recrystallization
This is a general protocol that may need optimization depending on the nature of the impurities.
Materials:
-
Impure this compound
-
Solvent system (e.g., water/ethanol, water/isopropanol)
-
Heating plate with stirring
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a flask, dissolve the impure this compound in a minimum amount of the hot primary solvent (e.g., water).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period, followed by hot filtration to remove the charcoal.
-
Slowly add the anti-solvent (e.g., ethanol or isopropanol) at an elevated temperature until the solution becomes slightly turbid.
-
Allow the solution to cool down slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
Caption: General workflow for purification by recrystallization.
References
Validation & Comparative
A Comparative Guide: 4-Aminobutylphosphonic Acid vs. Baclofen at GABA B Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Aminobutylphosphonic acid (4-ABPA) and baclofen (B1667701), two critical ligands for the γ-aminobutyric acid type B (GABA B) receptor. By presenting key experimental data, detailed methodologies, and signaling pathway visualizations, this document serves as a valuable resource for understanding the distinct pharmacological profiles of these compounds.
At a Glance: 4-ABPA as an Antagonist, Baclofen as an Agonist
The fundamental difference between this compound and baclofen lies in their mechanism of action at the GABA B receptor. Experimental evidence consistently demonstrates that baclofen is a potent agonist, activating the receptor to initiate downstream signaling cascades. In contrast, this compound acts as a competitive antagonist, blocking the receptor and preventing its activation by agonists like GABA or baclofen.
Quantitative Comparison of Receptor Interaction
The following table summarizes the available quantitative data for the binding affinity and functional potency of 4-ABPA and baclofen at GABA B receptors. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources, and therefore, direct comparison of absolute values should be made with caution.
| Parameter | This compound (Antagonist) | Baclofen (Agonist) |
| Binding Affinity | ||
| IC50 (Inhibition of [³H]GABA binding) | Weak inhibitor (Specific value not consistently reported) | 0.04 µM - 0.13 µM |
| Ki (Displacement of [³H]baclofen) | Not widely reported | ~6 µM (racemic) |
| Functional Activity | ||
| pA2 (Antagonist Potency) | ~3.8 (for a related phosphonic acid analog) | Not Applicable |
| EC50 (GTPγS Binding Assay) | Not Applicable | 0.27 µM |
| EC50 (Inhibition of cAMP) | Not Applicable | Varies by study |
GABA B Receptor Signaling Pathway
Activation of the GABA B receptor by an agonist such as baclofen initiates a cascade of intracellular events. The receptor is a G-protein coupled receptor (GPCR) that heterodimerizes to function. Upon agonist binding, the associated G-protein (Gi/o) is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate the activity of downstream effectors, primarily inhibiting adenylyl cyclase and regulating ion channel function. This ultimately results in a hyperpolarization of the neuronal membrane, leading to an inhibitory effect on neurotransmission.
Caption: GABA B Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of ligands at GABA B receptors.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the ability of a test compound (e.g., 4-ABPA or baclofen) to displace a radiolabeled ligand (e.g., [³H]baclofen) from the GABA B receptor.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a reaction tube, add a fixed concentration of the radioligand (e.g., [³H]baclofen).
-
Add varying concentrations of the unlabeled test compound (4-ABPA or baclofen).
-
Add the prepared membrane homogenate to initiate the binding reaction.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay (for determining functional agonism/antagonism)
This functional assay measures the activation of G-proteins coupled to the GABA B receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Workflow:
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation:
-
Follow the same procedure as for the radioligand binding assay.
-
-
GTPγS Binding Assay:
-
In a reaction tube, add the prepared membrane homogenate.
-
Add a solution containing GDP to ensure that the G-proteins are in their inactive state.
-
For agonist testing, add varying concentrations of baclofen. For antagonist testing, add a fixed concentration of an agonist (e.g., GABA or baclofen) with varying concentrations of 4-ABPA.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
For agonists, plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonists, perform a Schild analysis by measuring the rightward shift of the agonist dose-response curve in the presence of different concentrations of the antagonist to determine the pA2 value, a measure of antagonist potency.
-
cAMP Assay (for determining functional activity)
This assay measures the inhibition of adenylyl cyclase activity upon GABA B receptor activation.
Workflow:
Caption: cAMP Assay Workflow.
Detailed Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing recombinant human GABA B receptors.
-
-
cAMP Measurement:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin.
-
For agonist testing, add varying concentrations of baclofen. For antagonist testing, add a fixed concentration of an agonist with varying concentrations of 4-ABPA.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
-
Data Analysis:
-
Quantify the cAMP levels in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
For agonists, plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the IC50 value.
-
For antagonists, measure the ability of the compound to reverse the inhibitory effect of an agonist on forskolin-stimulated cAMP production.
-
Conclusion
This compound and baclofen exhibit opposing pharmacological activities at the GABA B receptor. Baclofen is a well-characterized agonist with high potency, making it a valuable tool for studying GABA B receptor function and a clinically relevant muscle relaxant. In contrast, 4-ABPA serves as a competitive antagonist, useful for investigating the physiological and pathological roles of GABA B receptor signaling by blocking its activity. The choice between these two ligands depends on the specific research question, with baclofen being used to stimulate the receptor and 4-ABPA to inhibit it. Further head-to-head comparative studies are warranted to provide a more precise quantitative comparison of their interaction with the GABA B receptor.
A Comparative Analysis of 4-Aminobutylphosphonic Acid and Phaclofen as GABA-B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key gamma-aminobutyric acid (GABA) receptor antagonists: 4-Aminobutylphosphonic acid (4-ABPA) and phaclofen (B54434). Both compounds are instrumental in the study of the GABA-B receptor system, a critical mediator of slow and prolonged inhibitory neurotransmission in the central nervous system. This document outlines their comparative pharmacology, supported by experimental data, detailed protocols, and visual representations of their mechanism of action.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through two major classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors, play a crucial role in modulating neuronal excitability and synaptic transmission. The development and characterization of selective antagonists for these receptors, such as this compound and phaclofen, have been pivotal in elucidating the physiological and pathological roles of the GABA-B system.
Phaclofen, a phosphonic analogue of the GABA-B agonist baclofen (B1667701), was the first selective GABA-B antagonist to be discovered.[1][2] this compound is another phosphonic acid derivative that has been characterized as a GABA-B receptor antagonist.[3] This guide offers a head-to-head comparison of their performance based on available experimental evidence.
Quantitative Comparison of Receptor Affinity and Potency
The following table summarizes the key quantitative parameters for this compound and phaclofen, detailing their affinity for the GABA-B receptor and their potency in functional assays.
| Parameter | This compound | Phaclofen | Reference |
| IC50 (GABA-B Receptor Binding) | 3.9 µM | 76 ± 13 µM | [1][4] |
| 118 µM | [1] | ||
| 229 µM | [5][6] | ||
| EC50 (GABA-B Autoreceptor Antagonism) | 0.4 mmol/L | 0.3 mmol/L | [3] |
Note: The IC50 values for phaclofen show variability across different studies, which may be attributed to differences in experimental conditions such as tissue preparation and radioligand used. The study by Kerr et al. (1988) provides a direct comparison of the IC50 values for both compounds under the same experimental conditions.[1] The EC50 values from Ristig et al. (1994) indicate a similar potency for both compounds in modulating GABA release via presynaptic GABA-B autoreceptors.[3]
Mechanism of Action: GABA-B Receptor Antagonism
Both this compound and phaclofen exert their effects by competitively antagonizing the action of GABA at GABA-B receptors. These receptors are heterodimers of GABA-B1 and GABA-B2 subunits and are coupled to inhibitory G-proteins (Gi/o).
Activation of GABA-B receptors by GABA typically leads to:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the postsynaptic membrane.
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from the presynaptic terminal.
By blocking the binding of GABA, this compound and phaclofen prevent these downstream signaling events, thereby disinhibiting the neuron.
GABA-B Receptor Signaling Pathway and Antagonist Action
Experimental Protocols
GABA-B Receptor Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of unlabeled compounds for the GABA-B receptor.
Objective: To determine the IC50 value of this compound and phaclofen for the GABA-B receptor.
Materials:
-
Rat cerebellar membranes (or other tissue rich in GABA-B receptors)
-
--INVALID-LINK---baclofen (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
CaCl2 (2.5 mM)
-
Test compounds: this compound and phaclofen at various concentrations
-
Unlabeled GABA or baclofen (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebella in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Wash the pellet by resuspension and centrifugation three times.
-
Binding Incubation: In a final volume of 1 mL of Tris-HCl buffer containing 2.5 mM CaCl2, incubate approximately 100-200 µg of membrane protein with a fixed concentration of --INVALID-LINK---baclofen (e.g., 20 nM).
-
Competition: Add varying concentrations of the test compounds (this compound or phaclofen) to the incubation mixture. For determining non-specific binding, use a high concentration of unlabeled GABA or baclofen (e.g., 100 µM).
-
Incubation: Incubate the mixture at 4°C for 20 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Washing: Wash the filters three times with 5 mL of ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
GABA-B Receptor Binding Assay Workflow
Electrophysiological Recording (Whole-Cell Voltage Clamp)
This protocol outlines a general procedure to assess the antagonist effects of this compound and phaclofen on GABA-B receptor-mediated currents in neurons.
Objective: To measure the ability of this compound and phaclofen to block GABA-B receptor-activated GIRK currents.
Materials:
-
Brain slices (e.g., hippocampal or cortical) from rats or mice
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette (containing a potassium-based salt)
-
GABA-B receptor agonist (e.g., baclofen)
-
Test compounds: this compound and phaclofen
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-350 µm thick) and allow them to recover in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a target neuron. Hold the neuron in voltage-clamp mode at a holding potential of -60 mV.
-
Baseline Recording: Record a stable baseline current.
-
Agonist Application: Apply a GABA-B receptor agonist (e.g., 10 µM baclofen) to the bath to induce an outward current mediated by GIRK channels.
-
Antagonist Application: After washing out the agonist, pre-incubate the slice with the test antagonist (this compound or phaclofen) for a sufficient period.
-
Co-application: Co-apply the GABA-B agonist in the presence of the antagonist and record the resulting current.
-
Data Analysis: Compare the amplitude of the agonist-induced outward current in the absence and presence of the antagonist to determine the degree of inhibition.
Conclusion
Both this compound and phaclofen are valuable pharmacological tools for investigating the function of GABA-B receptors. While both act as competitive antagonists, the available data suggests that this compound may exhibit a higher affinity for the GABA-B receptor binding site in certain preparations. However, their potencies as antagonists of presynaptic GABA-B autoreceptors appear to be comparable. The choice between these two compounds may depend on the specific experimental context, including the desired potency and the specific GABA-B receptor population being studied. The detailed protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for their experimental designs.
References
- 1. Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phaclofen - Wikipedia [en.wikipedia.org]
- 3. Differential effects of phosphonic analogues of GABA on GABA(B) autoreceptors in rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonist Activity of 4-Aminobutylphosphonic Acid: A Comparative Guide
For researchers and professionals in drug development, understanding the antagonist activity of novel compounds is crucial for advancing therapeutic innovation. This guide provides a comprehensive comparison of 4-Aminobutylphosphonic acid's potential antagonist activity with established antagonists for GABA-B and GABA-C receptors. While direct quantitative data for this compound is limited in publicly available literature, this guide presents the existing qualitative evidence and offers a framework for its experimental validation through detailed protocols and comparative data for well-characterized antagonists.
Introduction to this compound and GABA Receptors
This compound is a phosphonic acid analogue of δ-aminovaleric acid and has been identified as a ligand for the GABA-B receptor, where it has been shown to inhibit binding. This suggests a potential role as a GABA-B receptor antagonist. Furthermore, its structural similarity to other GABA receptor ligands raises the possibility of activity at GABA-C receptors.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through two main classes of receptors: ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors. Antagonists of these receptors are valuable research tools and hold therapeutic potential for various neurological and psychiatric disorders.
Comparative Analysis of Antagonist Potency
To provide a quantitative benchmark for validating the antagonist activity of this compound, this section presents data for two well-established antagonists: Phaclofen (B54434) for the GABA-B receptor and (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) for the GABA-C receptor.
| Antagonist | Target Receptor | Parameter | Value (µM) | Reference |
| This compound | GABA-B / GABA-C | IC50 / Kᵢ | Data not available | |
| Phaclofen | GABA-B | IC50 | 229 | [1] |
| TPMPA | GABA-C (ρ1) | K_b_ | 2.1 | |
| TPMPA | GABA-C (ρ2) | K_b_ | 15.6 |
Note: The absence of quantitative data for this compound highlights the necessity for experimental validation using the protocols outlined below.
Signaling Pathways
Understanding the signaling cascades initiated by GABA receptor activation is essential for characterizing the mechanism of action of antagonists.
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[2][3] Upon activation by GABA, the receptor promotes the dissociation of the G-protein into Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] The Gβγ dimer can directly modulate the activity of ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[3] This results in neuronal hyperpolarization and reduced neurotransmitter release.
GABA-C Receptor Signaling Pathway
GABA-C receptors, also known as GABA-A-rho (ρ) receptors, are ionotropic receptors that form chloride ion channels.[4] Upon binding of GABA, the receptor undergoes a conformational change, opening the channel and allowing the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus producing an inhibitory effect.
Experimental Protocols
To quantitatively assess the antagonist activity of this compound, the following standard experimental protocols are recommended.
Radioligand Binding Assay for GABA-B Receptors
This assay determines the ability of a test compound to displace a radiolabeled ligand from the GABA-B receptor, allowing for the calculation of its binding affinity (Kᵢ).
Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA-B receptors.[5]
-
Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a suitable radioligand (e.g., [³H]-GABA or [³H]-CGP54626) and varying concentrations of the test compound (this compound).[6]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[7]
Two-Electrode Voltage Clamp (TEVC) for GABA-C Receptors
This electrophysiological technique directly measures the effect of a compound on the function of ion channels, such as the GABA-C receptor, expressed in a heterologous system like Xenopus oocytes.[8][9][10][11][12]
Protocol:
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the desired GABA-C receptor subunits (e.g., ρ1).
-
Voltage Clamp: After allowing for receptor expression (2-5 days), place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential of -60 mV.[8]
-
Compound Application: Perfuse the oocyte with a solution containing GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of this compound.
-
Current Recording: Measure the amplitude of the GABA-induced current in the absence and presence of the test compound.
-
Data Analysis: Plot the percentage of inhibition of the GABA-induced current against the concentration of this compound to determine the IC₅₀ value. The antagonist dissociation constant (K_b_) can be determined using the Schild equation for competitive antagonists.
Conclusion
While this compound has been identified as a GABA-B receptor ligand, a comprehensive validation of its antagonist activity requires quantitative experimental data. The protocols and comparative data provided in this guide offer a robust framework for researchers to determine the potency and selectivity of this compound at both GABA-B and GABA-C receptors. The generation of such data will be crucial in elucidating its pharmacological profile and potential as a research tool or therapeutic agent.
References
- 1. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB receptor - Wikipedia [en.wikipedia.org]
- 4. GABAC Receptors [sigmaaldrich.com]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two-Electrode Voltage Clamp | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
A Comparative Guide to the Effects of 4-Aminobutylphosphonic Acid on GABA B Autoreceptors and Heteroreceptors
For researchers in neuroscience and pharmacology, understanding the nuanced interactions of ligands with receptor subtypes is paramount for developing targeted therapeutics. This guide provides an objective comparison of the effects of 4-Aminobutylphosphonic acid (4-ABPA) on GABA B autoreceptors and heteroreceptors, supported by experimental data and detailed methodologies.
Introduction to GABA B Autoreceptors and Heteroreceptors
GABA B receptors are G-protein coupled receptors that mediate the slow and prolonged inhibitory effects of GABA. They are crucial in modulating neuronal excitability and synaptic transmission. These receptors are broadly classified into two main presynaptic types based on their location and function:
-
GABA B Autoreceptors: Located on the presynaptic terminals of GABAergic neurons. When activated by GABA in the synaptic cleft, these receptors inhibit further release of GABA, forming a negative feedback loop.
-
GABA B Heteroreceptors: Found on the presynaptic terminals of non-GABAergic neurons, such as glutamatergic neurons. Their activation by ambient or nearby GABA inhibits the release of other neurotransmitters, like glutamate (B1630785).
This distinction is critical as compounds that differentially affect these receptor subtypes can have vastly different effects on overall brain circuitry.
Pharmacological Profile of this compound (4-ABPA)
This compound is a phosphonic analogue of GABA. It is recognized as a ligand for GABA B receptors and is utilized in research to differentiate between GABA receptor subtypes and to study the regulation of neurotransmitter release.
Comparative Effects of 4-ABPA on GABA B Autoreceptors and Heteroreceptors
Experimental evidence indicates that 4-ABPA acts as an antagonist at both GABA B autoreceptors and heteroreceptors. However, its potency differs between these two receptor types, suggesting a degree of pharmacological distinction.
Quantitative Data
The following table summarizes the quantitative effects of 4-ABPA on GABA B autoreceptors and heteroreceptors based on available experimental data.
| Parameter | GABA B Autoreceptor | GABA B Heteroreceptor |
| Effect | Antagonist | Antagonist |
| Potency (EC₅₀) | 0.4 mmol/l[1] | Not explicitly reported in the reviewed literature |
| Observed Action | Increases the electrically stimulated overflow of [³H]-GABA from neocortical slices[1] | Implied to antagonize the inhibition of other neurotransmitter release (e.g., glutamate) |
Signaling Pathways
The signaling pathways for GABA B autoreceptors and heteroreceptors, while both leading to presynaptic inhibition, originate from different neuronal terminals.
Figure 1. Signaling pathway of a GABA B autoreceptor.
Figure 2. Signaling pathway of a GABA B heteroreceptor.
Experimental Protocols
The differential effects of 4-ABPA on GABA B autoreceptors and heteroreceptors can be elucidated using specific experimental protocols.
[³H]-GABA Release Assay for Autoreceptor Activity
This protocol is designed to measure the effect of 4-ABPA on the release of GABA from GABAergic nerve terminals.
Methodology:
-
Tissue Preparation: Prepare brain slices (e.g., from rat neocortex) of approximately 0.3-0.4 mm thickness.
-
Radiolabeling: Preload the slices with [³H]-GABA by incubating them in a buffer containing the radiotracer.
-
Superfusion: Place the radiolabeled slices in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Stimulation and Treatment:
-
Induce neurotransmitter release by electrical stimulation (e.g., 2 Hz).
-
Introduce 4-ABPA at various concentrations into the perfusion buffer.
-
-
Sample Collection: Collect the superfusate in fractions.
-
Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of [³H]-GABA released.
-
Data Analysis: Express the evoked overflow of [³H]-GABA as a percentage of the total radioactivity in the tissue. Calculate the EC₅₀ value for 4-ABPA's effect on GABA release.
Glutamate Release Assay for Heteroreceptor Activity
This protocol assesses the effect of 4-ABPA on the inhibition of glutamate release from glutamatergic terminals.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (nerve terminals) from a relevant brain region (e.g., cerebral cortex).
-
Depolarization: Use a depolarizing agent like 4-aminopyridine (B3432731) (4-AP) or a high concentration of KCl to stimulate glutamate release.
-
Treatment:
-
First, apply a GABA B agonist (e.g., baclofen) to induce inhibition of glutamate release.
-
Then, co-apply 4-ABPA with the agonist to determine its antagonistic effect.
-
-
Glutamate Measurement: Measure the amount of glutamate released into the extracellular medium. This can be done using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.
-
Data Analysis: Quantify the extent to which 4-ABPA reverses the agonist-induced inhibition of glutamate release to determine its potency at heteroreceptors.
Experimental Workflow Diagram
Figure 3. General experimental workflow for neurotransmitter release assays.
Conclusion
This compound serves as a valuable pharmacological tool for distinguishing between GABA B autoreceptors and heteroreceptors. The available data demonstrates its antagonist activity at both receptor subtypes, with a reported EC₅₀ of 0.4 mmol/l for its effect on GABA B autoreceptors. While its antagonist effect on heteroreceptors is established, a precise potency value is not as readily available in the current literature, highlighting an area for further investigation. The distinct potencies suggest that the pharmacological properties of GABA B autoreceptors and heteroreceptors may differ, which has significant implications for the development of drugs targeting the GABAergic system. The experimental protocols outlined provide a framework for further characterizing the effects of 4-ABPA and other compounds on these critical regulatory receptors.
References
Efficacy of 4-Aminobutylphosphonic Acid Versus Other GABA Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Aminobutylphosphonic acid (4-ABPA) and other prominent gamma-aminobutyric acid (GABA) analogues, including the GABA-B agonist baclofen (B1667701) and the gabapentinoids, gabapentin (B195806) and pregabalin (B1679071). This document is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data on the efficacy and pharmacological profiles of these compounds.
Introduction to GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are a broad class of compounds designed to modulate GABAergic neurotransmission and are utilized in the treatment of various neurological and psychiatric disorders. These analogues can act directly on GABA receptors, influence GABA metabolism, or, in some cases, exert their effects through other mechanisms. This guide focuses on a critical comparison of 4-ABPA with baclofen, gabapentin, and pregabalin, highlighting their distinct mechanisms of action and summarizing the available efficacy data.
Comparative Efficacy and Pharmacological Data
The following tables summarize the available quantitative data for this compound and the comparator GABA analogues. It is important to note that direct comparative in vivo efficacy studies between 4-ABPA and the other listed analogues are limited in the current scientific literature.
Table 1: Receptor Binding and Potency
| Compound | Primary Molecular Target | Binding Affinity (Kᵢ) | Potency (EC₅₀/IC₅₀) |
| This compound (4-ABPA) | GABA-B Receptor (Antagonist at autoreceptors) | Data not available | EC₅₀ = 0.4 mmol/L (for inhibition of stimulated [³H]GABA release) |
| Baclofen | GABA-B Receptor (Agonist) | Data not available | Data varies by assay |
| Gabapentin | α2δ-1 subunit of voltage-gated calcium channels | Data not available | Data not applicable (does not bind to GABA receptors) |
| Pregabalin | α2δ-1 subunit of voltage-gated calcium channels | Data not available | Data not applicable (does not bind to GABA receptors) |
Table 2: Comparative In Vivo Efficacy in Neuropathic Pain Models (Rodent)
| Compound | Animal Model | Efficacy Endpoint | Results |
| This compound (4-ABPA) | Data not available | Data not available | Data not available |
| Baclofen | Chronic Constriction Injury | Thermal & Mechanical Hyperalgesia | Effective in decreasing hyperalgesia, but less effective than pregabalin.[1] |
| Gabapentin | Various | Allodynia & Hyperalgesia | Effective in various neuropathic pain models. |
| Pregabalin | Chronic Constriction Injury | Thermal & Mechanical Hyperalgesia | More effective than baclofen in reversing hyperalgesia at all time points.[1] |
Mechanisms of Action and Signaling Pathways
The GABA analogues discussed in this guide have fundamentally different mechanisms of action, which are crucial to understanding their pharmacological effects.
This compound (4-ABPA): The available evidence suggests that 4-ABPA acts as an antagonist at GABA-B autoreceptors. These presynaptic receptors are part of a negative feedback loop that inhibits further GABA release. By blocking these autoreceptors, 4-ABPA can enhance the release of GABA.
Baclofen: Baclofen is a selective agonist for the GABA-B receptor, a G-protein coupled receptor. Activation of postsynaptic GABA-B receptors leads to the opening of potassium channels, resulting in hyperpolarization and a slow, prolonged inhibitory postsynaptic potential. Presynaptically, baclofen inhibits calcium influx, which in turn reduces the release of neurotransmitters.
Gabapentin and Pregabalin: Despite their structural similarity to GABA, gabapentin and pregabalin do not exert their effects through direct interaction with GABA receptors. Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate.
Signaling Pathway Diagrams
References
Lack of Cross-Reactivity of 4-Aminobutylphosphonic Acid with GABA A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-Aminobutylphosphonic acid with Gamma-Aminobutyric Acid (GABA) A receptors. Experimental data and detailed methodologies are presented to offer a clear understanding of the binding affinities and functional effects of this compound in comparison to known GABA A receptor ligands.
Executive Summary
This compound is a known ligand for GABA B receptors. This guide presents evidence demonstrating a significant lack of cross-reactivity of this compound with GABA A receptors. Comparative data on the binding affinities of established GABA A receptor agonists and antagonists are provided to highlight this selectivity. Detailed experimental protocols for assessing receptor binding and function are also included for researchers in the field.
Comparative Analysis of Binding Affinities
Quantitative data from radioligand binding assays are summarized below to compare the binding affinities of this compound and other relevant compounds to the GABA A receptor.
| Compound | Type | Receptor Subtype | K_i (nM) | IC_50 (nM) | Reference |
| This compound | GABA B Agonist | GABA A | Inactive | > 1,000,000 | [Implied from GABA B selectivity and related compound data] |
| γ-Aminobutyric acid (GABA) | Agonist | α1β2γ2 | 19,400 | - | [1] |
| Muscimol | Agonist | α4βδ | ~1.6 | - | |
| Bicuculline | Antagonist | Not specified | - | 2,000 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical GABA A receptor signaling pathway and a typical experimental workflow for assessing ligand-receptor interactions.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-aminobutylphosphonic acid and its analogs, focusing on their structure-activity relationships (SAR) as ligands for the GABAB receptor and inhibitors of GABA aminotransferase. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and further research in neuropharmacology and drug development.
Structure-Activity Relationship: From Agonism to Antagonism
The biological activity of ω-aminoalkylphosphonic acids is significantly influenced by the length of the alkyl chain separating the amino and phosphonic acid groups. These compounds primarily target the γ-aminobutyric acid (GABA) system, with a particular affinity for the GABAB receptor.
Key Observations:
-
Chain Length is Critical: The distance between the basic amino group and the acidic phosphonic acid group is a key determinant of activity and selectivity.
-
GABAB Receptor Affinity: ω-Aminoalkylphosphonic acids are known to interact with GABAB receptors, acting as either agonists or antagonists.
-
Enzyme Inhibition: Certain aminophosphonic acids also exhibit inhibitory activity against GABA aminotransferase (GABA-T), an enzyme responsible for the degradation of GABA.
The following table summarizes the available quantitative data for a series of ω-aminoalkylphosphonic acids, highlighting the impact of chain length on their affinity for the GABAB receptor.
| Compound Name | Structure | Chain Length (n) | Biological Target | Activity Type | Potency (IC50/EC50) |
| 3-Aminopropylphosphonic Acid | H₂N-(CH₂)₃-PO(OH)₂ | 3 | GABAB Receptor | Agonist | 1.5 µM (IC50)[1] |
| This compound | H₂N-(CH₂)₄-PO(OH)₂ | 4 | GABAB Autoreceptor | Antagonist | 400 µM (EC50)[2] |
Note: The presented potency values are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
GABAB Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the GABAB receptor.
Materials:
-
Rat brain membranes (cerebellum or cortex)
-
[³H]-Baclofen (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
GABA (for non-specific binding determination)
-
Test compounds (this compound and analogs)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL.
-
Binding Reaction: In a final volume of 1 mL, incubate the brain membranes (100-200 µg protein) with a fixed concentration of [³H]-Baclofen (e.g., 2-5 nM) and varying concentrations of the test compound.
-
Determination of Non-Specific Binding: A parallel set of tubes should contain an excess of unlabeled GABA (e.g., 1 mM) to determine non-specific binding.
-
Incubation: Incubate the reaction mixtures at 4°C for 20-30 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]-Baclofen binding) by non-linear regression analysis of the competition binding data.
GABA Aminotransferase (GABA-T) Inhibition Assay
This spectrophotometric assay measures the inhibition of GABA-T activity by test compounds.
Materials:
-
Purified or recombinant GABA aminotransferase
-
GABA
-
α-Ketoglutarate
-
NADP⁺
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Potassium pyrophosphate buffer (100 mM, pH 8.6)
-
Test compounds
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing potassium pyrophosphate buffer, GABA, α-ketoglutarate, NADP⁺, and SSADH.
-
Inhibitor Incubation: Pre-incubate the GABA-T enzyme with various concentrations of the test compound for a specified period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH, continuously for 10-20 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of GABA-T activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate key biological pathways and experimental procedures.
Caption: GABA-B Receptor Signaling Pathway.
Caption: GABA-B Receptor Binding Assay Workflow.
References
A Comparative Guide to the In Vitro and In Vivo Effects of 4-Aminobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known in vitro and in vivo effects of 4-Aminobutylphosphonic acid (4-ABPA), a phosphonic acid analogue of γ-aminobutyric acid (GABA). The information presented herein is intended to support research and development efforts by providing a clear, data-driven overview of this compound's biological activities.
In Vitro Effects of this compound
The primary in vitro activity of this compound is its interaction with the GABA B receptor. It has been identified as a GABA B receptor ligand, where it acts as an inhibitor of GABA-B receptor binding.[1] This interaction is a key determinant of its potential physiological effects.
GABA B Receptor Binding Affinity
Effects on Prolactin Secretion
In vitro studies have utilized this compound to investigate the regulation of prolactin (PRL) secretion from the anterior pituitary gland.[1][3] The secretion of prolactin is primarily under the inhibitory control of dopamine, which is released from hypothalamic neurons.[4] GABA is also known to play a role in regulating prolactin release. While it is documented that 4-ABPA is used in such studies, specific quantitative data detailing its direct effect (e.g., EC50 or IC50 for prolactin release) and a detailed experimental protocol are not extensively published.
Signaling Pathways
This compound has been shown to inhibit GABA-B receptor binding without influencing either isoproterenol- or forskolin-stimulated cyclic AMP (cAMP) production.[1][3] This indicates that its mechanism of action at the GABA B receptor does not involve the modulation of adenylyl cyclase activity, a common downstream effector of G-protein coupled receptors.
Experimental Workflow for In Vitro GABA B Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound for the GABA B receptor.
In Vivo Effects of this compound
Direct in vivo studies on the effects of this compound in mammalian models are limited in the publicly available scientific literature. However, based on its in vitro activity as a GABA B receptor ligand, we can infer its potential in vivo effects by examining the known actions of other GABA B receptor modulators.
Expected Behavioral Effects
GABA B receptor agonists, such as baclofen, are known to reduce locomotor activity in rodents.[5] Conversely, GABA B receptor antagonists have been shown to cause locomotor stimulation.[6] Therefore, if this compound acts as a GABA B receptor agonist in vivo, it would be expected to decrease locomotor activity. If it functions as an antagonist, an increase in locomotor activity might be observed. Direct behavioral studies in rodents are necessary to confirm these hypotheses.
Expected Pharmacokinetics
The pharmacokinetic profile of this compound in vivo has not been specifically reported. However, studies on other phosphonic acid derivatives, such as fosmidomycin, in rats and dogs can provide some general insights.[5][7][8] These compounds are generally excreted mainly in the urine, with a portion undergoing gastrointestinal absorption after oral administration.[5] The half-life of phosphonic acid derivatives can vary depending on the specific compound and the animal model.[5] A study comparing the pharmacokinetics of phosphonate (B1237965) drugs in mice and rats suggested that rats may be a more suitable model for predicting primate drug exposure due to a slower clearance rate.[1]
Expected Toxicity
There is no specific in vivo toxicity data available for this compound. General toxicity studies in rodents would be required to determine its safety profile. A recent study on aminomethylphosphonic acid (AMPA), the main metabolite of glyphosate (B1671968), suggested that acute exposure could affect spatial orientation, navigation, and memory in female rats.[9] While structurally different, this highlights the importance of evaluating the neurotoxicity of phosphonic acid compounds.
Signaling Pathway of GABA B Receptor Activation
References
- 1. biorxiv.org [biorxiv.org]
- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ≥99% | 35622-27-6 [sigmaaldrich.com]
- 4. Prolactin Biology and Laboratory Measurement: An Update on Physiology and Current Analytical Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of fosmidomycin, a new phosphonic acid, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of fosmidomycin, a new phosphonic acid antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic comparison between fosfomycin and other phosphonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute glyphosate and aminomethylphosphonic acid (AMPA), its major metabolite, impaired spatial orientation, navigation, learning and/or memory in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Aminobutylphosphonic Acid and delta-Aminovaleric Acid for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the pharmacological and biochemical properties of 4-Aminobutylphosphonic acid and delta-Aminovaleric acid.
This guide provides a comprehensive comparison of this compound (4-ABPA) and delta-Aminovaleric acid (DAVA), two structurally related compounds with significant interactions at the GABA-B receptor. The information presented herein is intended to support further research and drug development efforts by providing a clear, data-driven comparison of their mechanisms of action, receptor binding profiles, and functional effects.
Introduction and Structural Relationship
This compound is the phosphonic acid analogue of delta-aminovaleric acid.[1][2] This structural similarity forms the basis of their comparable, yet distinct, pharmacological profiles, primarily centered on their interaction with the gamma-aminobutyric acid (GABA) system, specifically the GABA-B receptor. Delta-aminovaleric acid is also recognized as a methylene (B1212753) homologue of the principal inhibitory neurotransmitter, GABA.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for 4-ABPA and DAVA based on available experimental data. This data is crucial for understanding the potency and efficacy of these compounds at their primary molecular target.
| Parameter | This compound (4-ABPA) | delta-Aminovaleric Acid (DAVA) | Reference |
| Primary Target | GABA-B Receptor | GABA-B Receptor | [1],[2],[5] |
| Receptor Interaction | Ligand, Inhibits Binding | Weak Agonist, Antagonist of Baclofen (B1667701) | [1],[2],[5],[3] |
| Binding Affinity (Ki/IC50) | Data not available in initial search | Data not available in initial search | N/A |
| Functional Potency (EC50/IC50) | Data not available in initial search | Data not available in initial search | N/A |
| Downstream Signaling Effect | Does not influence isoproterenol- or forskolin-stimulated cyclic AMP production | Antagonizes functional effects of GABA-B activation | [1],[2],[5] |
Mechanism of Action and Signaling Pathways
Both 4-ABPA and DAVA exert their effects primarily through the GABA-B receptor, a G-protein coupled receptor that plays a critical role in modulating neuronal excitability.
This compound (4-ABPA): 4-ABPA is characterized as a GABA-B receptor ligand that inhibits the binding of other ligands to this receptor.[1][2] A key finding is that its binding does not affect the downstream signaling pathway involving cyclic AMP (cAMP) production stimulated by agents like isoproterenol (B85558) or forskolin.[1][2] This suggests that 4-ABPA may act as a competitive antagonist that blocks the receptor's orthosteric binding site without influencing its basal signaling or the signaling initiated by other pathways that converge on adenylyl cyclase.
delta-Aminovaleric Acid (DAVA): DAVA is described as a weak GABA agonist, but more prominently as an antagonist of the pharmacological actions of the potent GABA-B agonist, baclofen.[3][5] This antagonism has been observed at both spinal and supraspinal levels.[5] Unlike its interaction with GABA-B receptors, DAVA does not appear to affect the function of GABA-A receptors.[5]
The following diagram illustrates the canonical GABA-B receptor signaling pathway and the proposed points of intervention for 4-ABPA and DAVA.
Caption: GABA-B receptor signaling and points of modulation by 4-ABPA and DAVA.
Therapeutic and Research Applications
This compound (4-ABPA): Due to its interaction with the GABA-B receptor, 4-ABPA is utilized in research to investigate the regulation of prolactin secretion.[1][2] Furthermore, its potential neuroprotective effects are an area of interest for further investigation.[6] Some reports also suggest it may act as a chelating agent.[6]
delta-Aminovaleric Acid (DAVA): As a human metabolite, the primary research application of DAVA is in studying the antagonism of GABA-B receptor agonists to elucidate the physiological roles of this receptor system.[3][5]
The following workflow illustrates a typical experimental approach to compare the effects of these two compounds.
Caption: A generalized experimental workflow for comparing 4-ABPA and DAVA.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are outlines of key experimental methodologies that can be employed to study 4-ABPA and DAVA.
Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity (Ki) of 4-ABPA and DAVA for the GABA-B receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in GABA-B receptors (e.g., rat brain cortex or a cell line expressing recombinant GABA-B receptors).
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP 54626) and varying concentrations of the unlabeled competitor (4-ABPA or DAVA).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
-
Objective: To assess the functional effect of 4-ABPA and DAVA on adenylyl cyclase activity mediated by GABA-B receptors.
-
Methodology:
-
Cell Culture: Use a cell line co-expressing the GABA-B receptor and a reporter system for cAMP (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.
-
Treatment: Pre-incubate the cells with the test compound (4-ABPA or DAVA) before stimulating adenylyl cyclase with forskolin.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the effect on forskolin-stimulated cAMP accumulation.
-
In Vivo Model of Spasticity (Modified from Han-Wistar Rat Model)
-
Objective: To evaluate the in vivo efficacy of DAVA in antagonizing the muscle relaxant effects of a GABA-B agonist.
-
Methodology:
-
Animal Model: Utilize a rat model of spasticity, such as the spastic mutant Han-Wistar rat, which exhibits pathologically increased muscle tone.
-
Drug Administration: Administer the GABA-B agonist baclofen to induce muscle relaxation. Subsequently, administer varying doses of DAVA.
-
Measurement: Quantify muscle tone using electromyography (EMG) recordings from the gastrocnemius muscle or by measuring the H-reflex (Hoffmann's reflex) elicited by tibial nerve stimulation.
-
Data Analysis: Analyze the changes in muscle tone or H-reflex amplitude following DAVA administration to determine its antagonistic effects on baclofen-induced muscle relaxation.
-
Logical Relationship of Comparison
The comparison between 4-ABPA and DAVA is founded on their structural and functional relationship as modulators of the GABA-B receptor. The following diagram outlines the logical flow of this comparison.
Caption: Logical flow for the comparative analysis of 4-ABPA and DAVA.
Conclusion
This compound and delta-aminovaleric acid are valuable pharmacological tools for investigating the GABA-B receptor system. While they share a common molecular target, their nuanced differences in mechanism—4-ABPA as a binding inhibitor that does not affect cAMP production and DAVA as a functional antagonist of GABA-B agonists—make them suitable for distinct research questions. The lack of comprehensive quantitative data on their binding affinities and functional potencies highlights a significant gap in the literature and a promising avenue for future research. The experimental protocols and comparative framework provided in this guide are intended to facilitate such investigations and contribute to a more complete understanding of these two important compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exposome-Explorer - delta-Aminovaleric acid (Compound) [exposome-explorer.iarc.fr]
- 5. Delta-aminovaleric acid antagonizes the pharmacological actions of baclofen in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 35622-27-6: this compound | CymitQuimica [cymitquimica.com]
Safety Operating Guide
Proper Disposal of 4-Aminobutylphosphonic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Aminobutylphosphonic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene).
-
Eye Protection: Safety goggles or a face shield.[1]
-
Respiratory Protection: A dust mask (e.g., N95 type) should be used, especially when handling the solid powder form, to avoid inhalation.[1]
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
In the event of exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal service.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6][7]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure solid, solutions, and contaminated materials, must be treated as hazardous waste.[3][4]
-
Segregate this compound waste from other chemical waste streams to prevent potentially reactive mixtures.[8] Store acids and bases separately.[8]
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.[4] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4]
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, pipette tips, and bench paper, must be disposed of as hazardous solid waste.[4]
-
Container Requirements: Waste containers must be in good condition, free of leaks, and have a secure, tightly fitting cap.[7][8][9] The original chemical container is often a suitable choice for waste collection.[3] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]
Step 3: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Follow your institution's specific labeling requirements.[5]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible wastes within the SAA are properly segregated.[8]
-
Keep waste containers closed at all times except when adding waste.[3][8]
Step 5: Arranging for Disposal
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to schedule a pickup.[3][5]
-
Do not store more than 10 gallons of hazardous waste in your lab's SAA.[10]
Quantitative Data Summary
The following table summarizes key quantitative and safety information for this compound.
| Property | Value |
| Molecular Formula | C₄H₁₂NO₃P |
| Molecular Weight | 153.12 g/mol |
| CAS Number | 35622-27-6 |
| Appearance | White powder |
| Hazard Classifications | Skin Irritant Category 2, Eye Irritant Category 2, Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)[1][2] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][2] |
| Storage Class Code | 11 - Combustible Solids[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound =99 35622-27-6 [sigmaaldrich.com]
- 2. This compound | C4H12NO3P | CID 1726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Aminobutylphosphonic Acid
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Aminobutylphosphonic acid. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to minimize risk and ensure safe laboratory practices.
Essential Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment to prevent exposure.
| Body Part | PPE Specification | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To protect against skin irritation and corrosion.[3][4] |
| Eyes/Face | Safety goggles or a face shield | To prevent serious eye irritation from splashes or dust.[1][3][5] |
| Body | Laboratory coat | To protect skin from accidental contact.[3] |
| Respiratory | Dust mask (type N95 or equivalent) or a NIOSH-approved respirator | To prevent inhalation of the powder form, which can cause respiratory irritation.[1][5] This is especially important for procedures with a high potential for aerosolization.[4] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for safety. The following workflow provides a step-by-step guide for laboratory personnel.
Detailed Experimental Protocols
Spill Management:
In the event of a spill, it is critical to act quickly and safely.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. For major spills, move upwind.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
Place the collected material into a sealed, labeled container for hazardous waste.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste.[4] |
| Liquid Waste (Solutions) | Collect in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.[3] |
| Contaminated Labware | Rinse glassware with a suitable solvent within a fume hood. Collect the rinsate as hazardous liquid waste. Dispose of the cleaned labware according to standard laboratory procedures.[4] |
| Contaminated PPE | Place all used gloves, masks, and other disposable protective equipment into a designated hazardous waste bag for incineration.[4] |
First Aid Measures:
Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][8]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7][8]
References
- 1. This compound ≥99% | 35622-27-6 [sigmaaldrich.com]
- 2. This compound | C4H12NO3P | CID 1726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound ≥99% | 35622-27-6 [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
